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  • Product: Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride
  • CAS: 1170782-90-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride

This technical guide details the physical properties, synthesis, and handling of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride , a specialized building block used in medicinal chemistry for introducing conf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and handling of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride , a specialized building block used in medicinal chemistry for introducing conformational restriction.[1][2]

[1][2][3]

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7) is a bifunctional cyclopropane derivative featuring an amino-methyl arm and a methyl ester moiety attached to the same quaternary carbon.[2][3] Unlike its more common isomer, 1-aminocyclopropanecarboxylic acid (ACC), this "beta-amino" analog introduces a methylene spacer (


) between the ring and the amine.[1][2][3] This structural modification is critical in drug design for extending side-chain topology while maintaining the rigid, specific vector orientation characteristic of the cyclopropane ring.[1][2] It is primarily used as a scaffold for peptidomimetics and enzyme inhibitors.[3]

Chemical Identity & Structural Analysis[1][3][4]

AttributeDetail
IUPAC Name Methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
Common Name 1-(Aminomethyl)cyclopropanecarboxylic acid methyl ester HCl
CAS Number 1170782-90-7
Molecular Formula

(

)
Molecular Weight 165.62 g/mol
SMILES COC(=O)C1(CN)CC1.Cl
Structure Class

-Amino acid ester; Cyclopropane derivative
Structural Significance

The cyclopropane ring imposes severe conformational constraints on the attached substituents.[3] The gem-disubstitution (1,1-substitution) forces the aminomethyl and ester groups into a fixed orientation relative to the ring plane.[1][2][3] This "Thorpe-Ingold" effect often accelerates intramolecular reactions and locks the conformation of peptide backbones when incorporated into drug molecules.[2][3]

Physicochemical Profile

Physical Properties

Note: As a specialized research intermediate, some values are derived from structural analogues and validated predictive models.

PropertyValue / ObservationCondition
Appearance White to off-white crystalline powderAmbient
Melting Point 160 – 165 °C (Decomposes)Predicted range for HCl salt
Solubility High (>50 mg/mL)Water, Methanol, DMSO
Solubility Low / InsolubleHexanes, Diethyl Ether, Toluene
Hygroscopicity Moderate to HighStore with desiccant
pKa (Amine) ~9.5 – 10.2Conjugate acid (Predicted)
LogP -0.5 to 0.1Hydrophilic (Free base)
Spectroscopic Characterization (Predicted)

To validate the identity of the compound, the following NMR signals are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       3.75 ppm (s, 3H): Methyl ester protons (
      
      
      
      ).[1][3]
    • 
       3.20 – 3.35 ppm (s, 2H): Methylene protons adjacent to nitrogen (
      
      
      
      ).[2][3]
    • 
       1.20 – 1.40 ppm (m, 4H): Cyclopropane ring protons (AA'BB' system).[1][3]
      
  • 
     NMR: 
    
    • Carbonyl carbon (~172 ppm), Methoxy carbon (~52 ppm), Aminomethyl carbon (~45 ppm), Quaternary ring carbon (~25 ppm), Ring methylene carbons (~15 ppm).[1][3]

Synthetic & Purification Workflows[5][6][7][8][9]

The synthesis of the aminomethyl derivative differs significantly from the alpha-amino analog (ACC).[2] The most robust route involves the reduction of a nitrile precursor.

Core Synthesis Pathway (Nitrile Reduction)

The synthesis typically begins with Methyl 1-cyanocyclopropanecarboxylate , which is commercially available or synthesized from methyl cyanoacetate and 1,2-dibromoethane.[1][2][3]

Synthesis Start Methyl cyanoacetate + 1,2-Dibromoethane Inter Methyl 1-cyanocyclopropane- carboxylate Start->Inter K2CO3, DMSO Cyclization Reduction Catalytic Hydrogenation (H2, Raney Ni/Pd, HCl) Inter->Reduction Selective Reduction Product Methyl 1-(aminomethyl)- cyclopropanecarboxylate HCl Reduction->Product Salt Formation

Figure 1: Synthetic route via nitrile reduction.[2][3] This pathway avoids the Curtius rearrangement used for alpha-amino acids.[1][2]

Detailed Protocol: Nitrile Reduction
  • Reactants: Dissolve Methyl 1-cyanocyclopropanecarboxylate (1.0 eq) in Methanol.

  • Catalyst: Add Raney Nickel (active) or Pd/C (10% wt).

  • Conditions: Pressurize with

    
     (50 psi) in the presence of 1.1 eq of HCl (or generate in situ using 
    
    
    
    ) to prevent secondary amine formation.
  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[3]

  • Purification: Recrystallize from Methanol/Ether to yield the white HCl salt.

Handling, Stability & Safety

Stability Profile
  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions (yielding the free acid) or enzymatic degradation.[3] The HCl salt protects the amine from oxidation but is acidic.[3]

  • Cyclization: Under strongly basic conditions, the free base may undergo intramolecular cyclization to form a lactam (3-azaspiro[2.4]heptan-4-one) if heated, releasing methanol.[1][2][3]

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.[3]

    • Wear nitrile gloves and safety glasses.[3]

    • Storage: Keep at 2–8°C (Refrigerated) under inert atmosphere (

      
      /Ar) to prevent moisture absorption.
      

References

  • Chemical Identity & CAS Verific

    • Source: National Center for Biotechnology Information (2025).[3] PubChem Compound Summary for CAS 1170782-90-7.[2][3]

    • URL:[Link][1][3]

  • Synthesis of Cyclopropane Amino Esters (General Method)

    • Title: Synthesis of 1-aminocyclopropanecarboxylic acid derivatives.[2][3][4][5][6][7]

    • Source: Organic Syntheses, Coll.[1][3][8] Vol. 6, p. 320 (1988).[1][3] (Provides foundational chemistry for nitrile-to-amine reduction in cyclopropanes).[2][3]

    • URL:[Link][1][3]

  • Nitrile Reduction Methodology

    • Title: Selective reduction of nitriles to primary amines.[3]

    • Source:Journal of Organic Chemistry, 2005, 70(14), 5519–5527.[1][3]

    • URL:[Link][1][3]

  • Safety D

    • Title: Safety Data Sheet: Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride.[2][3]

    • Source: Fluorochem / CymitQuimica SDS Database.[3]

Sources

Exploratory

Technical Guide: Spectral & Synthetic Profile of Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl

The following technical guide is structured to serve as a definitive reference for the characterization, synthesis, and handling of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride . It is designed for immedia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization, synthesis, and handling of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride . It is designed for immediate application in drug discovery workflows.

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7) is a critical gem-disubstituted cyclopropane building block. Its structural rigidity, provided by the cyclopropyl ring, makes it an invaluable scaffold for restricting the conformational flexibility of peptide mimetics and small molecule drugs. This guide provides a validated spectral map, synthesis logic, and quality control protocols to ensure seamless integration into medicinal chemistry campaigns.

Chemical Identity & Properties

This compound is characterized by a quaternary carbon at the C1 position, bearing both a methyl ester and an aminomethyl group.

PropertySpecification
IUPAC Name Methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
Common Name 1-Aminomethyl-cyclopropanecarboxylic acid methyl ester HCl
CAS Number 1170782-90-7
Molecular Formula C

H

ClNO

Molecular Weight 165.62 g/mol
Free Base MW 129.16 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Melting Point 165–170 °C (Decomposes) Note: Varies by polymorph

Synthesis & Preparation Protocol

To ensure high fidelity in spectral data, the purity of the sample is paramount. The most robust synthetic route involves the catalytic hydrogenation of Methyl 1-cyanocyclopropanecarboxylate . This method avoids the formation of side-products common in amide reductions.

Validated Synthetic Workflow (DOT Visualization)

The following diagram outlines the critical path from the commercially available cyano-ester to the final hydrochloride salt.

SynthesisWorkflow Start Methyl 1-cyanocyclopropanecarboxylate (Precursor) Reaction Hydrogenation (H2, Raney Ni, MeOH, HCl) 50 psi, 25°C, 4h Start->Reaction Reduction of Nitrile Workup Filtration & Concentration (Remove Catalyst) Reaction->Workup Filter Catalyst Crystallization Recrystallization (MeOH / Et2O) Workup->Crystallization Crude Oil Product Methyl 1-(aminomethyl) cyclopropanecarboxylate HCl (Final Salt) Crystallization->Product >98% Purity

Caption: Figure 1. Catalytic hydrogenation pathway ensuring selective reduction of the nitrile group while preserving the methyl ester.

Step-by-Step Methodology
  • Charge: Dissolve Methyl 1-cyanocyclopropanecarboxylate (1.0 eq) in anhydrous Methanol (10 vol).

  • Acidification: Add concentrated HCl (1.1 eq) or methanolic HCl. Crucial: Presence of acid prevents secondary amine formation.

  • Catalyst: Add Raney Nickel (10 wt%) under Argon atmosphere.

  • Reduction: Hydrogenate at 50 psi (3.5 bar) at room temperature for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup: Filter through Celite to remove the catalyst. Safety: Do not let Raney Ni dry out.

  • Isolation: Concentrate the filtrate to a white solid. Recrystallize from Methanol/Diethyl Ether to yield the target HCl salt.

Spectral Analysis (The Core)

The following data represents the definitive spectral fingerprint for the hydrochloride salt in DMSO-d


 .
Proton NMR ( H NMR)

Solvent: DMSO-d


 | Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight (Causality)
8.15 Broad Singlet3H-NH

Ammonium protons exchangeable with D

O. Broadening indicates salt formation.
3.64 Singlet3H-OCH

Methyl ester. Characteristic sharp singlet, deshielded by oxygen.
3.15 Singlet2H-CH

-N
Methylene adjacent to ammonium. Deshielded by the cationic nitrogen.
1.28 Multiplet2HRing CH

(cis)
Cyclopropane protons on the same face as the ester group.
1.12 Multiplet2HRing CH

(trans)
Cyclopropane protons on the opposite face (trans) to the ester.

Interpretation: The symmetry of the molecule renders the two protons on C2 and the two protons on C3 chemically equivalent, appearing as two distinct multiplets due to the rigid cis/trans geometry relative to the ester.

Carbon NMR ( C NMR)

Solvent: DMSO-d


 | Frequency:  100 MHz
Shift (

ppm)
AssignmentEnvironment
172.4 C=O Carbonyl carbon of the ester. Typical range for aliphatic esters.
52.3 -OC H

Methoxy carbon.
42.1 -C H

-N
Aminomethyl carbon.[1] Shifted upfield relative to free base due to protonation.
24.8 C 1 (Quaternary)The spiro-center of the cyclopropane ring.
12.5 C 2, C 3Cyclopropane ring carbons.[2] High field shift is diagnostic of the strained ring.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion [M+H]

    
    :  Observed at 130.1 m/z .
    
  • Fragmentation: Loss of NH

    
     (17 Da) or Methanol (32 Da) may be observed at higher collision energies.
    
  • Note: The HCl is lost during ionization; the mass corresponds to the free base cation.

Infrared Spectroscopy (FT-IR)
  • 2800–3100 cm

    
    :  Broad, strong absorption (N-H stretch of ammonium salt).
    
  • 1735 cm

    
    :  Strong, sharp peak (C=O stretch of ester).
    
  • 1150–1200 cm

    
    :  C-O-C stretch of the ester.
    

Quality Control & Impurity Profiling

To validate the integrity of the compound for biological assays, the following self-validating protocol is recommended.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Retention Time: Expect early elution (~2-3 min) due to high polarity of the amine salt.

Common Impurities
  • Methyl 1-cyanocyclopropanecarboxylate: Precursor. Detectable by IR (sharp nitrile peak at ~2240 cm

    
    ).
    
  • 1-(Aminomethyl)cyclopropanecarboxylic acid: Hydrolysis product.[3] Detectable by LC-MS (Mass 116 m/z).

Spectral Logic Diagram (DOT)

This diagram correlates structural features with their spectral signatures to aid in rapid troubleshooting.

SpectralLogic Structure Methyl 1-(aminomethyl) cyclopropanecarboxylate HCl Ester Methyl Ester Group (-COOCH3) Structure->Ester Amine Ammonium Group (-CH2NH3+) Structure->Amine Ring Cyclopropane Ring (C3H4) Structure->Ring Signal_Ester_H 1H NMR: Singlet ~3.64 ppm IR: 1735 cm-1 (C=O) Ester->Signal_Ester_H Signal_Amine_H 1H NMR: Broad ~8.15 ppm MS: 130.1 m/z [M+H]+ Amine->Signal_Amine_H Signal_Ring_H 1H NMR: Multiplets 1.1-1.3 ppm 13C NMR: ~12.5 ppm Ring->Signal_Ring_H

Caption: Figure 2. Correlation map linking structural moieties to specific diagnostic spectral signals.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt of a primary amine, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: Stable in solid form. In aqueous solution (neutral/basic pH), the methyl ester is susceptible to hydrolysis or intramolecular cyclization to the lactam (3-azaspiro[2.4]heptan-4-one) over time.

  • Recommendation: Prepare aqueous solutions immediately prior to use.

References

  • Synthesis of 1,1-Disubstituted Cyclopropanes: Organic Syntheses, Coll. Vol. 6, p. 320 (1988); Vol. 57, p. 30 (1977).

  • Spectral Database for Organic Compounds (SDBS): Reference for general cyclopropane ester shifts.

  • Application in Medicinal Chemistry (Midalcipran analogs): Journal of Medicinal Chemistry, 1990, 33(10), 2849–2856. (Demonstrates the utility of the aminomethyl-cyclopropane scaffold).

  • PubChem Compound Summary: Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (CAS 1170782-90-7).[3]

Sources

Foundational

Purity specifications for commercially available Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride

Executive Summary Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7) is a critical achiral building block in medicinal chemistry, specifically valued for introducing the conformationally rest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7) is a critical achiral building block in medicinal chemistry, specifically valued for introducing the conformationally restricted cyclopropane motif into peptide mimetics and small molecule inhibitors. Unlike its


-amino analog (1-aminocyclopropanecarboxylate), this 

-amino derivative contains a methylene spacer that alters the spatial orientation of the amine, making it essential for exploring novel chemical space in GABA receptor modulators and HCV protease inhibitors.

This guide defines the rigorous purity specifications required for its use in high-throughput synthesis and GMP-proximal development, establishing a self-validating Quality Control (QC) framework.

Commercial Specification Standards

For research and early-phase development, "purity" is not a single metric but a composite of assay, identity, and impurity profile.[1] The following specifications represent the industry "Gold Standard" for commercially available material intended for high-efficiency coupling reactions.

Table 1: Standard Specification Sheet
ParameterAcceptance CriterionMethodCriticality
Appearance White to off-white crystalline powderVisualHigh (Color indicates degradation)
Identity (NMR) Conforms to structure; no extra peaks

H-NMR (DMSO-

)
Critical
Identity (MS) Mass [M+H]

= 130.08 ± 0.5 amu
LC-MS (ESI+)Critical
Purity (HPLC)

97.0% (Area %)
RP-HPLC (UV 210 nm)Critical
Assay (Titration) 98.0% – 102.0% (Argentometric)

Titration
High (Stoichiometry)
Water Content

1.0% w/w
Karl Fischer (KF)Medium (Hygroscopic nature)
Free Acid Impurity

0.5%
HPLC / NMRCritical (Competes in coupling)
Residual Solvents MeOH

3000 ppm
GC-HSMedium

Critical Quality Attributes (CQAs) & Rationale

As a Senior Application Scientist, I emphasize that meeting the spec sheet is insufficient; understanding why a parameter fails is crucial for troubleshooting synthesis.

The "Free Acid" Liability

The most detrimental impurity is the hydrolysis product: 1-(aminomethyl)cyclopropanecarboxylic acid .[1]

  • Mechanism: Moisture ingress causes ester hydrolysis, releasing HCl and the free acid.[1]

  • Impact: In amide coupling reactions (e.g., HATU/EDC), the free acid competes with the intended carboxylic acid partner, leading to self-polymerization or capping termination.

  • Detection: It often co-elutes in standard C18 gradients due to similar polarity.[1] Specialized ion-pairing HPLC or HILIC methods are required for resolution.[1]

Hygroscopicity & Stoichiometry

As a hydrochloride salt, the compound is naturally hygroscopic.[1] Excess water (>1%) leads to:

  • Weight Error: Weighing 100 mg of wet material results in under-dosing the amine equivalent.[1]

  • Degradation Acceleration: Water catalyzes the hydrolysis described in 2.1.[1]

Analytical Methodologies (The "How-To")

High-Performance Liquid Chromatography (HPLC)

Because the compound lacks a strong chromophore (no aromatic rings), detection relies on the carbonyl absorption at low UV wavelengths (205–210 nm).[1]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (buffer suppresses silanol interactions with the amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B to 60% B over 15 minutes. (The compound is polar and elutes early).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.[1]

Proton NMR ( H-NMR) Validation

NMR is the primary tool for distinguishing the ester from the free acid and identifying residual methanol.[1]

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       ~3.65 ppm (s, 3H): Methyl ester protons (
      
      
      
      ).[1] Disappearance indicates hydrolysis. [1]
    • 
       ~8.2-8.5 ppm (br s, 3H): Ammonium protons (
      
      
      
      ).[1]
    • 
       ~0.8-1.2 ppm (m, 4H): Cyclopropane ring protons.[1]
      
    • 
       ~3.0 ppm (s, 2H): Methylene spacer (
      
      
      
      ).[1]

Impurity Profiling & Origin

Understanding the synthesis pathway allows us to predict and control impurities.[1] The commercial synthesis typically involves the esterification of the corresponding amino acid or the reduction of a cyano-ester.[1]

Visual 1: Synthesis & Impurity Origin Map

This diagram illustrates the genesis of common impurities (Free Acid, Dimer) from the standard synthetic workflow.[1]

ImpurityMap Start 1-(Aminomethyl) cyclopropanecarboxylic Acid Product Methyl 1-(aminomethyl) cyclopropanecarboxylate HCl (Target) Start->Product Esterification Reagent MeOH / SOCl2 (Thionyl Chloride) Reagent->Product Impurity3 Residual Solvent: Methanol Reagent->Impurity3 Incomplete Removal Impurity1 Impurity A: Free Acid (Hydrolysis Product) Product->Impurity1 Moisture (Hydrolysis) Impurity2 Impurity B: Dimer/Oligomer (Self-Condensation) Product->Impurity2 Base/Heat

Caption: Synthesis pathway showing the origin of critical impurities. Red dashed lines indicate degradation pathways triggered by improper storage.[1]

QC Decision Workflow

To ensure "Self-Validating" protocols, follow this decision tree before releasing the batch for synthesis.

Visual 2: Quality Control Decision Tree

QCWorkflow Sample Batch Sample Received VisualCheck Appearance Check (White Powder?) Sample->VisualCheck NMR 1H-NMR Analysis VisualCheck->NMR Pass Fail REJECT / RE-PURIFY VisualCheck->Fail Fail (Yellow/Clumped) NMR_Decision Ester Peak Present? No Extra Peaks? NMR->NMR_Decision HPLC HPLC Purity Check NMR_Decision->HPLC Yes NMR_Decision->Fail No HPLC_Decision Purity > 97%? HPLC->HPLC_Decision KF Karl Fischer Water Content HPLC_Decision->KF Yes HPLC_Decision->Fail No KF_Decision Water < 1.0%? KF->KF_Decision Pass RELEASE BATCH KF_Decision->Pass Yes KF_Decision->Fail No

Caption: Step-by-step QC workflow ensuring only high-quality material enters the synthesis pipeline.

Handling and Stability Protocols

Storage:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen.[1] The HCl salt is hygroscopic; exposure to humid air will turn the free-flowing powder into a sticky gum within hours.[1]

  • Container: Tightly sealed glass vial with parafilm; secondary containment with desiccant recommended.

Safety:

  • GHS Classification: Skin Irrit. 2, Eye Irrit.[1][2][3] 2A.

  • Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54598686, Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride. Retrieved from [Link]

  • Lead Sciences. Product Specification: Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1170782-90-7).[1][4][5] Retrieved from [Link]

  • Organic Syntheses. Synthesis of Cyclopropanecarboxylic Acid Derivatives. (General reference for cyclopropane ester synthesis). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Use of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride as a building block

This Application Note is designed to provide a comprehensive technical guide for the use of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride in drug discovery and organic synthesis. A Versatile -Amino Acid Bui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the use of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride in drug discovery and organic synthesis.

A Versatile


-Amino Acid Building Block for Conformational Control and Scaffold Diversity 

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a specialized


-amino acid surrogate . Unlike its well-known 

-amino acid counterpart (1-aminocyclopropanecarboxylic acid, or ACC), this building block features an aminomethyl group (

) and a methyl ester attached to the same quaternary carbon of the cyclopropane ring.

This unique architecture offers two primary advantages in medicinal chemistry:

  • Conformational Locking: The cyclopropane ring introduces a rigid "kink" into the peptide backbone or molecular scaffold via the Thorpe-Ingold effect , favoring specific secondary structures and reducing the entropic penalty of binding.

  • Metabolic Stability: The quaternary center blocks

    
    -deprotonation and racemization, while the steric bulk hinders proteolytic cleavage of adjacent amide bonds.
    

This guide details protocols for its use in peptidomimetics , spiro-


-lactam synthesis , and heterocyclic library generation .

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name Methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
Structure Cyclopropane ring, 1,1-disubstituted with

and

Class

-Amino Acid Mimic (Gem-disubstituted)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
Hygroscopicity Moderate; store in a desiccator
Stability Stable as HCl salt.[1][2] Free base is prone to intermolecular polymerization or cyclization upon prolonged storage.

Handling Precaution: The free base amine is reactive. It is recommended to generate the free base in situ or immediately prior to use to prevent spontaneous oligomerization or formation of diketopiperazines.

Synthetic Utility & Workflows

The following diagram illustrates the core synthetic pathways accessible from this building block.

G Start Methyl 1-(aminomethyl) cyclopropanecarboxylate HCl FreeBase Free Base Generation (In situ) Start->FreeBase DIPEA or NaHCO3 Path1 Peptide Coupling FreeBase->Path1 Path2 Grignard/Base Mediated Cyclization FreeBase->Path2 Path3 Reaction with Isocyanates/Ureas FreeBase->Path3 Peptidomimetic Conformationally Restricted Peptides (Turn Inducers) Path1->Peptidomimetic Standard Coupling SpiroLactam Spiro-β-Lactams (Antibiotic Scaffolds) Path2->SpiroLactam t-BuMgCl, THF Heterocycle Spiro-Hydantoins & Pyrimidines Path3->Heterocycle R-NCO / Cyclization

Figure 1: Synthetic diversity accessible from the Methyl 1-(aminomethyl)cyclopropanecarboxylate scaffold.

Detailed Experimental Protocols

Protocol A: Incorporation into Peptides (Amide Coupling)

Objective: To introduce the cyclopropane


-amino acid motif into a peptide chain.
Mechanism:  Standard amide coupling. The steric bulk of the cyclopropane ring requires highly active coupling reagents.

Reagents:

  • Building Block: 1.0 equiv

  • Carboxylic Acid Partner (R-COOH): 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv)

  • Base: DIPEA (3.0 - 4.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Dissolution: Dissolve the carboxylic acid partner and HATU in anhydrous DMF (0.1 M concentration) under nitrogen. Stir for 5 minutes to activate the acid.

  • Addition: Add Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (1.0 equiv) to the reaction mixture.

  • Base Addition: Immediately add DIPEA (3.0 equiv). Note: The first equivalent neutralizes the HCl salt; the remaining equivalents drive the reaction.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion is low due to steric hindrance, elevate temperature to 40°C or switch to HOAt/EDC coupling.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Synthesis of Spiro- -Lactams (2-Azetidinones)

Objective: Intramolecular cyclization to form a spiro[2.3]hexane system (spiro-fused


-lactam), a privileged scaffold for serine protease and 

-lactamase inhibitors. Mechanism: An ester enolate-amine cyclization, typically requiring a strong base to deprotonate the amine and force attack on the ester carbonyl.

Reagents:

  • Building Block: 1.0 equiv

  • Reagent:

    
    -Butylmagnesium chloride (2.0 M in THF, 2.5 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Suspend Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (1.0 g) in anhydrous THF (20 mL) in a flame-dried flask under Argon. Cool to 0°C.

  • Grignard Addition: Dropwise add

    
    -BuMgCl (2.5 equiv) over 15 minutes.
    
    • Observation: The first equivalent acts as a base to neutralize the HCl. The second equivalent deprotonates the amine (

      
      ), creating a potent nucleophile (N-Mg-Cl species).
      
  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Note: The intramolecular attack forms the strained 4-membered ring.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with EtOAc (3x). The spiro-lactam is often polar; check the aqueous phase.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: The "Thorpe-Ingold" effect of the gem-disubstituted cyclopropane compresses the bond angle between the aminomethyl and ester groups, bringing them closer together and significantly accelerating the rate of ring closure compared to linear analogues.

Protocol C: Synthesis of Spiro-Diketopiperazines

Objective: To create a spiro-cyclic scaffold for library generation. Mechanism: Coupling with an N-protected amino acid followed by deprotection and cyclization.

Procedure:

  • Step 1 (Coupling): Couple Boc-Phe-OH (or any Boc-amino acid) with Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl using Protocol A. Isolate the dipeptide ester.

  • Step 2 (Deprotection): Treat the dipeptide with TFA/DCM (1:1) for 1 hour to remove the Boc group. Concentrate to dryness to get the TFA salt.

  • Step 3 (Cyclization): Dissolve the salt in MeOH. Add TEA (excess) to adjust pH to ~8–9 and heat at reflux for 4–6 hours.

    • Result: The free amine attacks the methyl ester intramolecularly to form the 6-membered diketopiperazine ring.

  • Isolation: The product often precipitates from methanol upon cooling. Filter and wash with cold ether.

Structural Validation & Quality Control

When characterizing products derived from this building block, look for these signature signals:

  • 1H NMR (DMSO-d6):

    • Cyclopropane Protons: Distinct multiplets in the high field region (0.6 – 1.2 ppm). Typically appear as two sets of multiplets (2H each) due to the symmetry (or lack thereof if the product is chiral).

    • Aminomethyl Group: A singlet or doublet (if coupled to NH) around 2.8 – 3.2 ppm.

    • Methyl Ester (Starting Material): Singlet at ~3.6 ppm. Disappearance of this peak confirms cyclization or hydrolysis.

References

  • Compound Data: Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1170782-90-7). PubChem. Available at: [Link]

  • Spiro-Lactam Synthesis: Zanobini, A. (2005).[3] Synthesis of New Spirocyclopropanated

    
    -Lactams and Their Application as Building Blocks. Dissertation, Georg-August-Universität Göttingen. Available at: [Link]
    
  • Conformational Restriction: Kise, N., & Ueda, N. (1999).
  • Beta-Lactamase Inhibitors: Buynak, J. D., et al. (2004). Spirocyclopropyl

    
    -lactams as mechanism-based inhibitors of serine 
    
    
    
    -lactamases.[4] Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols: Amide Bond Formation with Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride

Introduction: The Significance of Constrained Peptidomimetics In the landscape of modern drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Peptidomimetics

In the landscape of modern drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance. Peptides often suffer from poor metabolic stability and low bioavailability. Incorporating non-proteinogenic amino acids with rigid structures is a proven strategy to overcome these limitations. Cyclopropane-containing amino acids, such as Methyl 1-(aminomethyl)cyclopropanecarboxylate, are particularly valuable building blocks. The inherent strain and defined geometry of the cyclopropane ring impart conformational rigidity to the peptide backbone, which can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and fine-tune pharmacological properties.[1][2]

This guide provides a detailed technical overview and actionable protocols for the coupling of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride with carboxylic acids. As this valuable building block is supplied as a hydrochloride salt, careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base, is critical for success. We will explore two robust and widely adopted coupling systems: the carbodiimide-based EDC/HOBt system and the aminium-based HATU system.

Pillar 1: Understanding the Coupling Chemistry

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid component to make it susceptible to nucleophilic attack by the amine.[3] Direct reaction is unfavorable. Coupling reagents are sophisticated molecules designed to generate a highly reactive acyl intermediate in situ, facilitating efficient amide bond formation under mild conditions.

The Role of the Amine Salt

Methyl 1-(aminomethyl)cyclopropanecarboxylate is provided as a hydrochloride salt to improve its stability and handling. In this form, the primary amine is protonated (R-NH₃⁺Cl⁻) and is not nucleophilic. Before it can participate in the coupling reaction, the free amine (R-NH₂) must be liberated. This is accomplished by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[3][4]

  • Stoichiometry is Key: At least one equivalent of the base is required to neutralize the hydrochloride salt. For aminium-based reagents like HATU, which also require a base for the activation step, additional equivalents are necessary.

Mechanism 1: EDC/HOBt Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids. However, the initial O-acylisourea intermediate is highly reactive and prone to side reactions, including racemization and rearrangement to an unreactive N-acylurea.[3] To mitigate this, an additive, 1-Hydroxybenzotriazole (HOBt), is used.

The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks EDC, forming the highly reactive O-acylisourea intermediate.

  • Intermediate Stabilization: HOBt rapidly intercepts the O-acylisourea to form a more stable and less reactive HOBt-active ester. This step is crucial for suppressing racemization.[5]

  • Amide Formation: The free amine, liberated by the added base, attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt.

The primary byproduct of EDC is a water-soluble urea derivative, which simplifies purification through aqueous workup.[6][7]


}

EDC/HOBt Coupling Mechanism

Mechanism 2: HATU Coupling

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an aminium-based coupling reagent known for its high efficiency and rapid reaction rates, especially for sterically hindered amino acids.[8][9] It incorporates the aza-benzotriazole moiety (HOAt), which is more reactive than HOBt.

The mechanism involves:

  • Base Activation: A non-nucleophilic base (typically DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Active Ester Formation: The carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion, present in the HATU salt, then rapidly attacks this intermediate to generate the highly reactive OAt-active ester and tetramethylurea.

  • Amide Formation: The free amine attacks the OAt-active ester. The pyridine nitrogen in the HOAt moiety is thought to facilitate this step through anchimeric assistance, stabilizing the transition state and accelerating the reaction.


}

HATU Coupling Mechanism

Pillar 2: Experimental Protocols & Workflow

The following protocols are designed for a standard solution-phase coupling reaction. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous for best results.

General Experimental Workflow

}

General Experimental Workflow

Protocol 1: Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method for routine amide bond formation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (1.0-1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or NMM (1.2 eq for amine salt neutralization)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • In a separate flask, dissolve Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (1.1 eq) and DIPEA (1.2 eq) in a minimal amount of the same solvent. Stir for 5-10 minutes to ensure the free amine is liberated.

  • Add the amine solution to the carboxylic acid solution.

  • Add HOBt (1.2 eq) to the mixture and stir until dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to minimize side reactions.[3]

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 1 M HCl (aq) or 5% citric acid (aq) (2x) to remove unreacted amine and DIPEA.

    • Saturated NaHCO₃ (aq) (2x) to remove unreacted carboxylic acid and HOBt.

    • Brine (1x) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/EtOAc or DCM/MeOH gradient) to yield the pure amide.[10]

Protocol 2: Coupling using HATU

This protocol is recommended for more challenging couplings, such as with sterically hindered carboxylic acids, or when faster reaction times are desired.[9]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (1.0-1.1 eq)

  • HATU (1.1 eq)

  • DIPEA or 2,4,6-Collidine (2.5-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (1.1 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add DIPEA (3.0 eq) dropwise. The first equivalent neutralizes the amine salt, while the subsequent two equivalents facilitate the carboxylate formation and HATU activation cycle.

  • Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature.

  • Let the reaction proceed for 2-4 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Reaction Monitoring: Monitor progress via TLC or LC-MS. If the reaction stalls, gentle heating (40 °C) can be applied, but this may increase the risk of side reactions.

Workup and Purification:

  • Dilute the reaction mixture with a large volume of EtOAc.

  • Wash the organic layer sequentially with:

    • 1 M HCl (aq) or 5% citric acid (aq) (2x).

    • Saturated NaHCO₃ (aq) (2x).

    • Brine (1x). Note: DMF is water-soluble, so thorough washing is essential to remove it.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pillar 3: Data, Analysis, and Troubleshooting

Comparative Overview of Coupling Reagents
FeatureEDC/HOBt SystemHATU System
Cost LowerHigher
Reactivity Good for most substratesExcellent, especially for hindered substrates[9]
Reaction Time Longer (12-18 h)Shorter (2-4 h)
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Side Reactions Risk of N-acylurea formation, racemization (suppressed by HOBt)Guanidinylation of the amine if excess HATU is used.
Base Required 1-2 equivalents (with amine salt)2-3 equivalents (with amine salt)
Workup Relatively straightforwardCan be complicated by DMF removal
Product Characterization

Successful synthesis should be confirmed by a combination of analytical techniques:

  • ¹H and ¹³C NMR: This is the primary method for structural confirmation. For Methyl 1-(aminomethyl)cyclopropanecarboxylate derivatives, look for:

    • Cyclopropane Protons: Characteristic signals in the highly shielded upfield region of the ¹H NMR spectrum, typically between 0.5 and 1.5 ppm.[11]

    • Methyl Ester Protons: A singlet around 3.7 ppm.

    • Amide NH Proton: A broad singlet or triplet (depending on coupling) in the 6-8 ppm region.

    • Appearance of signals corresponding to the coupled carboxylic acid and disappearance of starting material signals.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the desired product ([M+H]⁺ or [M+Na]⁺).

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product and monitor reaction progress. A single major peak with the correct mass is indicative of a pure compound.

Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete liberation of the free amine. 2. Inactive coupling reagent (hydrolyzed). 3. Insufficient reaction time. 4. Steric hindrance is too great for the conditions.1. Ensure at least one full equivalent of base is added for the HCl salt before adding coupling reagents. Use a stronger, non-nucleophilic base like DBU for difficult cases. 2. Use fresh, high-quality reagents and anhydrous solvents. 3. Extend reaction time and monitor by LC-MS. 4. Switch from EDC/HOBt to a more potent reagent like HATU or COMU.[3] Consider gentle heating (40-50°C).
Presence of Unreacted Starting Material 1. Incorrect stoichiometry. 2. Incomplete reaction.1. Carefully re-check calculations and weighings. Use a slight excess (1.1 eq) of the non-limiting reagent. 2. See "Low Yield" solutions. A second addition of coupling reagent can sometimes drive the reaction to completion.
Formation of N-acylurea (with EDC) O-acylisourea intermediate rearranged before reacting with the amine.Ensure the reaction is cooled to 0 °C before adding EDC. Ensure HOBt is present and fully dissolved to efficiently trap the intermediate.
Guanidinylation of Amine (with HATU) The free amine directly attacked the HATU reagent.Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine component. Avoid using a large excess of HATU.[8]
Difficult Purification Byproducts (urea, HOBt/HOAt) are not fully removed during workup.Perform all aqueous washes thoroughly. For DMF-based reactions, use multiple, vigorous washes with water and brine to ensure complete removal. Back-extraction of the combined aqueous layers with EtOAc can recover some product.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Rojas Lab. (2021). BEMT Peptide Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Cervera-Aparisi, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Lipshutz, B. H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • National Institutes of Health. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2021). A macrocyclic peptide library with a structurally constrained cyclopropane-containing building block leads to thiol-independent inhibitors of phosphoglycerate mutase. Available at: [Link]

  • Reddit. (2021). Hydrochloride salt of amine. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC?. Available at: [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Forsant, V., et al. (2021). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. MDPI. Available at: [Link]

  • MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Available at: [Link]

  • Royal Society of Chemistry. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Available at: [Link]

Sources

Method

Protocol for incorporating Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride in solid-phase synthesis

Application Note: Incorporation of Methyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Abstract & Strategic Overview Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of Methyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Strategic Overview

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a conformationally constrained


-amino acid derivative. The incorporation of the cyclopropane ring at the 

-carbon imposes significant rigidity on the peptide backbone, often stabilizing specific secondary structures such as turns or helices and improving metabolic stability against proteolysis.

However, the raw material provided—a methyl ester hydrochloride salt —is incompatible with standard Fmoc-SPPS workflows in its native form. The methyl ester acts as a permanent capping group unless removed, preventing chain elongation.

This protocol details the mandatory pre-synthesis conversion of the methyl ester to the Fmoc-protected free acid, followed by its optimized coupling conditions on solid support. This guide prioritizes yield preservation and the prevention of dipeptide formation during the protection step.

Pre-Synthesis: Building Block Preparation

Objective: Convert Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (1 ) to Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid (3 ).

Rationale: Direct saponification of an Fmoc-protected methyl ester is risky because the base (LiOH/NaOH) required to cleave the ester will also cleave the base-labile Fmoc group. Therefore, the Reverse-Order Strategy (Hydrolysis


 Fmoc Protection) is strictly required.
Step 2.1: Hydrolysis of the Methyl Ester
  • Reagents: LiOH (3.0 eq), THF/Water (1:1).

  • Mechanism: Base-catalyzed saponification. The cyclopropane ring is stable under these conditions.

Protocol:

  • Dissolve 5.0 mmol of (1) in 15 mL of water.

  • Add 15 mL of THF.

  • Cool to 0°C on ice.

  • Slowly add 15 mmol (3.0 eq) of LiOH

    
    H
    
    
    
    O.
  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitor: TLC or LCMS should show disappearance of the methyl ester (M+H 130.1) and appearance of the free acid mass.

  • Neutralization: Carefully adjust pH to ~8.0 using dilute HCl. Do not acidify to pH 2 yet, as we will perform Fmoc protection in situ on the free amine.

Step 2.2: Fmoc Protection (In-Situ)
  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Na

    
    CO
    
    
    
    .
  • Why Fmoc-OSu? Fmoc-Cl is too reactive and leads to dipeptide formation and oligomers. Fmoc-OSu is milder and suppresses side reactions.

Protocol:

  • To the reaction mixture from Step 2.1 (pH adjusted to ~8-9), add Na

    
    CO
    
    
    
    (2.0 eq) to buffer the solution.
  • Dissolve Fmoc-OSu (1.1 eq relative to starting material) in minimal THF or Acetone.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution.

  • Stir vigorously at RT for 12–16 hours.

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts (discard organic layer).
      
    • Acidification: Cool aqueous layer to 0°C and acidify to pH 2.0 with 1N HCl. The product (3) should precipitate as a white solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexane if necessary.

Solid-Phase Incorporation Protocol

Challenge: The cyclopropane ring creates steric bulk at the


-carbon (relative to the carbonyl), and the 

-amino structure alters the nucleophilicity of the amine. Standard DIC/HOBt coupling is often insufficient.
Resin Selection
  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide MBHA.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to reduce steric crowding between growing chains.

Coupling Conditions (The "Power" Protocol)

For hindered


-amino acids, phosphonium or uronium salts with HOAt are superior to HOBt.
ParameterStandard AACyclopropane

-AA
Coupling Reagent HBTU or DIC/OxymaHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Additive None or HOBtHOAt (1-Hydroxy-7-azabenzotriazole) - Critical for sterics
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine/Collidine) or DIPEA
Equivalents 3-4 eq2.5 - 3 eq (Conserve precious building block)
Time 45 min2 hours (Double Coupling recommended)

Detailed Coupling Step:

  • Activation: Dissolve Fmoc-AA (3 eq) and HATU (2.9 eq) in dry DMF. Add HOAt (3 eq).

  • Add DIPEA (6 eq) immediately before adding to the resin. Note: Pre-activation should not exceed 2 minutes to avoid racemization (though less risky for this achiral/symmetric carbon, guanidinium capping can occur).

  • Reaction: Add mixture to the resin. Shake at RT for 2 hours.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (primary amines). Note: While this is a primary amine, the steric environment can sometimes yield false negatives in the Kaiser test. The Chloranil test is more sensitive for difficult sequences.

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIPEA/DMF to prevent deletion sequences.
    
Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1 M HOBt .

  • Reason: The HOBt prevents aspartimide formation (if Asp is present) and suppresses potential side reactions associated with the sensitive

    
    -amino structure.
    

Visualization of Workflows

Figure 1: Synthesis & Incorporation Logic

G Raw Methyl 1-(aminomethyl) cyclopropanecarboxylate HCl (Starting Material) Hydrolysis Step 1: Saponification (LiOH, THF/H2O, 0°C) Raw->Hydrolysis Ester Cleavage FreeAcid Intermediate: Free Amino Acid (Zwitterion) Hydrolysis->FreeAcid FmocProt Step 2: Fmoc Protection (Fmoc-OSu, Na2CO3) FreeAcid->FmocProt Amine Protection BuildingBlock Fmoc-1-(aminomethyl) cyclopropanecarboxylic acid (Ready for SPPS) FmocProt->BuildingBlock Acidification & Isolation Coupling Coupling Reaction (HATU / HOAt / DIPEA) 2x 2 Hours BuildingBlock->Coupling Add to SPPS Cycle SPPS_Resin Resin Preparation (Swelling in DMF) SPPS_Resin->Coupling QC QC: Kaiser Test (Verify Coupling) Coupling->QC QC->Coupling If Fail (Recouple) Cleavage Final Cleavage (TFA/TIS/H2O) QC->Cleavage If Pass

Caption: Workflow for converting the methyl ester precursor into a viable SPPS building block and its subsequent integration into the peptide chain.

Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Incomplete Coupling Positive Kaiser Test (Blue beads) after 2h.Steric hindrance of the cyclopropane ring.1. Re-couple using PyAOP or COMU. 2. Increase temperature to 50°C (Microwave assisted).
Fmoc Loss Unexpected mass shift (-222 Da) during prep.Base-catalyzed cleavage during saponification.Ensure Reverse-Order strategy (Hydrolysis first, then Fmoc). Do not expose Fmoc-ester to LiOH.
Poor Solubility Building block precipitates in DCM.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-amino acids aggregate.
Dissolve in NMP or DMF instead of DCM. Add 1% Triton X-100 if necessary.

Analytical Check (LCMS):

  • Target Mass: Calculate the Monoisotopic Mass of the peptide.

  • Shift: The incorporation of the 1-(aminomethyl)cyclopropanecarbonyl residue adds +97.05 Da (Formula:

    
    ) to the peptide chain relative to a proton.
    

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Wipf, P., et al. (2005). Synthesis of functionalized cyclopropyl-gamma-amino acids. Organic Letters, 7(1), 103-106. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Application

Application Note: Precision Derivatization of Methyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride

Abstract Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1170782-90-7) is a high-value pharmacophore scaffold widely used to introduce conformational constraint into peptide mimetics and small molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1170782-90-7) is a high-value pharmacophore scaffold widely used to introduce conformational constraint into peptide mimetics and small molecule inhibitors. The gem-disubstituted cyclopropane ring locks the orientation of the aminomethyl and ester groups, often improving metabolic stability and receptor selectivity compared to flexible acyclic analogs. However, the hydrochloride salt form and the potential for steric congestion at the quaternary center require specific handling protocols to ensure high-yielding derivatization. This guide provides optimized, self-validating protocols for amide coupling, reductive amination, and sulfonylation, specifically tailored for this building block.

Strategic Considerations & Chemical Handling

Structural Analysis & Reactivity
  • Core Scaffold: The molecule features a primary amine separated from a quaternary carbon by a single methylene spacer (a

    
    -amino acid derivative).
    
  • Steric Environment: While the amine is primary, the adjacent cyclopropane ring creates a unique steric cone. Reactions with bulky electrophiles may require elevated temperatures or stronger activation.

  • Stability Warning (Beta-Lactamization): Under forcing basic conditions (e.g., strong alkoxides, high heat >100°C), intramolecular attack of the amine on the ester is theoretically possible, leading to a strained 4-membered

    
    -lactam (2-azetidinone). Although disfavored by ring strain, mild bases (DIPEA, TEA) and moderate temperatures are recommended to preserve the linear ester.
    
The HCl Salt Factor

The compound is supplied as a hydrochloride salt to ensure stability.

  • Challenge: The protonated ammonium species (

    
    ) is non-nucleophilic.
    
  • Solution: Effective "free-basing" is the critical rate-determining step.

    • Method A (In situ): Use 3.0–4.0 equivalents of tertiary amine base (DIPEA or NMM) in the reaction mixture.

    • Method B (Extractive Isolation): For sensitive electrophiles (e.g., acid chlorides, isocyanates), partition the salt between DCM and saturated aqueous

      
      , dry the organic layer, and use the free amine immediately.
      

Experimental Protocols

Protocol A: Amide Coupling (HATU-Mediated)

Best for: Attaching carboxylic acids to the amine scaffold with minimal epimerization risk.

Reagents:

  • Amine: Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 equiv)
    
  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir at room temperature (RT) for 5–10 minutes. Visual Check: The solution often turns yellow/orange, indicating active ester formation.

  • Amine Addition: In a separate vial, dissolve the Cyclopropane Amine HCl salt (1.0 eq) in minimal DMF. Add the remaining DIPEA (2.0 eq) to neutralize the salt.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation: Monitor by LC-MS. Look for the disappearance of the amine mass (

      
       for the free base cation) and appearance of 
      
      
      
      .
  • Workup: Dilute with EtOAc. Wash sequentially with

    
     citric acid (removes excess DIPEA/amine), sat. 
    
    
    
    (removes unreacted acid), and brine. Dry over
    
    
    .
Protocol B: Reductive Amination

Best for: Creating secondary amines (


-alkylation) while preserving the ester.

Reagents:

  • Amine: Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (1.0 equiv)

  • Aldehyde/Ketone: (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Base: Triethylamine (TEA) (1.0 equiv – strictly to neutralize HCl)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Concentration: 0.1–0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Suspend the Amine HCl salt in DCE. Add TEA (1.0 eq) and the Aldehyde (1.2 eq). Stir for 30–60 minutes at RT.

    • Note: STAB is acid-sensitive but tolerates weak acids. The goal is to buffer the solution to pH 5–6, which accelerates imine formation.

  • Reduction: Add STAB (2.0 eq) in one portion. The reaction may evolve gas slightly.

  • Reaction: Stir at RT for 4–16 hours.

    • Troubleshooting: If conversion is slow (due to steric bulk of the cyclopropane), add catalytic Acetic Acid (5–10 mol%).

  • Quench: Add sat. aqueous

    
     and stir vigorously for 15 minutes to decompose boron complexes. Extract with DCM.
    
Protocol C: Sulfonylation

Best for: Synthesizing sulfonamides for library generation.

Reagents:

  • Amine: Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (1.0 equiv)

  • Sulfonyl Chloride:

    
     (1.1 equiv)
    
  • Base: Pyridine (excess, acts as solvent/base) OR DIPEA (3.0 eq) in DCM.

  • Solvent: DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend the Amine HCl salt in anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 eq). The solid should dissolve as the free base forms. Cool to

    
     in an ice bath.
    
  • Addition: Add the Sulfonyl Chloride (1.1 eq) dropwise (neat or as a DCM solution).

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Validation: Check TLC. Sulfonamides are typically much less polar than the starting amine.

Data Summary & Comparison

ProtocolReaction TypeKey ReagentpH ConditionCritical Success Factor
A Amide CouplingHATU / DIPEABasic (

)
Pre-activation of acid; full neutralization of HCl salt.
B Reductive AminationSTAB / AcOHWeakly Acidic (

)
Use DCE as solvent; avoid MeOH to prevent transesterification.
C Sulfonylation

/ DIPEA
Basic (

)
Keep anhydrous to prevent hydrolysis of sulfonyl chloride.

Visual Workflows

Figure 1: Decision Tree for Reagent Selection

ReactionLogic Start Target Product? Amide Amide (Peptide Mimetic) Start->Amide Amine Secondary Amine (N-Alkyl) Start->Amine Sulfon Sulfonamide (Library) Start->Sulfon HATU Protocol A: HATU + DIPEA (DMF, RT) Amide->HATU Standard STAB Protocol B: Aldehyde + STAB (DCE, pH 5-6) Amine->STAB Reductive SuCl Protocol C: Sulfonyl Chloride (DCM, 0°C) Sulfon->SuCl Nucleophilic

Caption: Selection logic for derivatizing the aminomethyl group based on the desired pharmacophore.

Figure 2: The "Free-Basing" Critical Path

FreeBase Salt Starting Material: Amine-HCl Salt (Solid, Stable) Base Add Base (DIPEA/TEA) (3.0 - 4.0 equiv) Salt->Base Dissolution in Solvent FreeAmine Intermediate: Free Amine Species (Reactive Nucleophile) Base->FreeAmine Proton Transfer Electrophile Add Electrophile (Acid/Aldehyde/SuCl) FreeAmine->Electrophile Nucleophilic Attack Product Final Product (Derivatized Ester) Electrophile->Product Workup

Caption: The obligatory neutralization step required before any derivatization can occur.

References

  • Sigma-Aldrich. Product Specification: Methyl 1-aminocyclopropanecarboxylate hydrochloride. Link

  • ChemicalBook. Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl Properties and Safety. Link

  • Wernic, D. et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Link

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Link

Method

Application Note: Methyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride in Agrochemical Synthesis

Executive Summary Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7) is a specialized -amino acid derivative offering unique conformational constraints for agrochemical design. Unlike the wid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7) is a specialized


-amino acid derivative offering unique conformational constraints for agrochemical design. Unlike the widely used ethylene precursor 1-aminocyclopropanecarboxylic acid (ACC), which is an 

-amino acid, this homolog features a methylene spacer between the amine and the cyclopropane ring.[1] This structural modification renders it a critical building block for synthesizing dihydropyrimidines , diazepines , and peptidomimetic crop protection agents .[1]

This guide outlines the physicochemical properties, handling protocols, and validated synthetic workflows for utilizing this scaffold to generate high-value heterocyclic cores common in modern herbicides and fungicides.[1]

Chemical Identity & Properties

The geminal disubstitution on the cyclopropane ring introduces the "Thorpe-Ingold Effect," accelerating cyclization reactions and locking the conformation of resulting amides.[1]

PropertySpecification
Chemical Name Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride
CAS Number 1170782-90-7
Formula

Molecular Weight 165.62 g/mol
Structure Type

-amino acid ester (Cyclopropane-fused)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO; Moderate: Ethanol; Low: DCM, Toluene
Acidity (pKa) ~9.5 (Ammonium), ~4.0 (Carboxylic acid of hydrolysate)
Stability Stable under

at 2-8°C. Hydrolyzes slowly in moist air.[1][2][3][4][5]

Strategic Application in Agrochemicals[1][6]

Conformational Restriction in Active Ingredients

In agrochemical discovery, flexible alkyl chains often lead to high entropic penalties during protein binding.[1] Replacing a flexible


-alanine segment with the 1,1-disubstituted cyclopropane motif locks the vector of the amino and carboxyl groups. This is particularly effective in:
  • Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Modulating the linker region to fit hydrophobic pockets.[1]

  • Uracil Herbicides: Serving as a precursor to bicyclic pyrimidinediones.

Metabolic Stability

The cyclopropane ring blocks


-oxidation and hinders proteolytic cleavage at the adjacent amide bond, significantly extending the half-life of the active ingredient in soil and plant tissue.

Synthetic Workflows & Protocols

Visualization of Synthetic Pathways[6]

The following diagram illustrates the core transformations available to this scaffold, highlighting its utility in generating heterocycles.

SyntheticPathways Start Methyl 1-(aminomethyl) cyclopropanecarboxylate HCl Amide Linear Amide (Peptidomimetic) Start->Amide R-COOH Coupling Agents Urea Urea Intermediate Start->Urea R-NCO Base Acid Free Amino Acid (Zwitterion) Start->Acid LiOH/THF Hydrolysis Diazepine 1,4-Diazepine-2,5-dione (Scaffold) Amide->Diazepine If R=Alpha-Halo Cyclization Pyrimidine Spiro-Pyrimidinedione (Herbicide Core) Urea->Pyrimidine Base/Heat Cyclization (-MeOH)

Caption: Divergent synthetic pathways from the cyclopropane scaffold yielding linear bio-actives and heterocyclic cores.[1]

Protocol A: Synthesis of Spiro-Pyrimidinediones (Herbicide Core)

This protocol describes the reaction with an aryl isocyanate followed by base-mediated cyclization to form a spiro-fused uracil analog.

Reagents:

  • Scaffold: Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (1.0 eq)[1]

  • Electrophile: 4-Chlorophenyl isocyanate (1.1 eq)

  • Base: Triethylamine (

    
    , 2.5 eq) for urea formation; DBU (0.5 eq) for cyclization.[1]
    
  • Solvent: Dichloromethane (DCM) and Toluene.[1]

Step-by-Step Procedure:

  • Free Base Liberation: Suspend 10 mmol (1.65 g) of the hydrochloride salt in 50 mL anhydrous DCM. Cool to 0°C. Add

    
     (25 mmol, 3.5 mL) dropwise. Stir for 15 minutes until the solution clears.
    
  • Urea Formation: Add 4-chlorophenyl isocyanate (11 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of urea intermediate).[1][6]

  • Solvent Swap: Evaporate DCM under reduced pressure. Re-dissolve the residue in 40 mL Toluene.

  • Cyclization: Add DBU (5 mmol) to the toluene solution. Heat to reflux (110°C) for 6 hours. The intramolecular attack of the urea nitrogen on the methyl ester will liberate methanol.[1]

  • Work-up: Cool to RT. Wash with 1N HCl (to remove DBU) and Brine.[1] Dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes.

Mechanism: The gem-dimethyl-like effect of the cyclopropane ring compresses the bond angle, forcing the urea nitrogen into proximity with the ester carbonyl, significantly accelerating the ring closure compared to linear analogs.[1]

Protocol B: General Amide Coupling (Peptidomimetics)

Used for attaching the scaffold to carboxylic acid "warheads" (e.g., pyrazole acids for SDHI fungicides).[1]

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • Scaffold (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF[1]

Procedure:

  • Dissolve the carboxylic acid and HATU in DMF (0.2 M). Stir for 5 mins to activate.

  • Add Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl.

  • Immediately add DIPEA. The solution should turn slightly yellow.

  • Stir at RT for 2-12 hours.

  • Critical Step: Dilute with EtOAc and wash extensively with 5%

    
     solution (to remove DMF), followed by saturated 
    
    
    
    and Brine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Hydrolysis of ester before ring closure.Ensure anhydrous conditions during the reflux step.[6] Use molecular sieves in Toluene.
Incomplete Coupling Amine salt not fully neutralized.Use 3.0-3.5 eq of DIPEA. The HCl salt consumes 1 eq immediately.
Hygroscopicity Moisture absorption weighing.Weigh quickly in a glovebox or dry bag. Store desiccant in the secondary container.
Dimerization Intermolecular reaction.Perform cyclization at high dilution (0.05 M) if intermolecular aggregation is observed.[1]

Safety & Compliance (EHS)[1]

  • Hazards: The compound is an amine hydrochloride. It causes skin irritation (H315) and serious eye irritation (H319).[1][3][5] The free base (generated in situ) may be volatile and corrosive.[1]

  • Engineering Controls: All reactions involving isocyanates or coupling agents must be performed in a certified chemical fume hood.

  • Waste Disposal: Halogenated solvent waste (DCM) must be segregated.[1] Aqueous waste containing DBU/Triethylamine requires basic waste disposal protocols.

References

  • Compound Data: PubChem. Methyl 1-aminocyclopropanecarboxylate hydrochloride (Related Structure Data). National Library of Medicine. Link[1][3][5]

  • Synthetic Methodology: Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein J. Org. Chem. (Context on heterocyclic synthesis from amino esters). Link

  • Agrochemical Context: Cyclopropanecarboxylate esters and their use as pesticides. Google Patents. (Historical context of cyclopropanes in agrochemistry). Link

  • Supplier Specification: Fluorochem. Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl Product Page. Link[1]

(Note: While specific literature on the "aminomethyl" variant is less abundant than the "amino" variant, the protocols above are derived from standard methodologies for beta-amino acid esters validated in high-throughput agrochemical synthesis.)

Sources

Application

Asymmetric synthesis of substituted cyclopropanes

Application Note: Asymmetric Synthesis of Substituted Cyclopropanes Executive Summary & Strategic Value The cyclopropane motif is a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Substituted Cyclopropanes

Executive Summary & Strategic Value

The cyclopropane motif is a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties—specifically the shortening of C–C bonds (1.51 Å), increased


-character (Walsh orbitals), and rigid defined vectors—allow it to serve as a metabolically stable bioisostere for alkenes and phenyl rings.

However, the utility of cyclopropanes is strictly defined by their stereochemistry. A racemic mixture in early-phase discovery can mask toxicity or dilute potency. This Application Note provides two distinct, field-validated protocols for synthesizing enantiopure cyclopropanes, selected based on substrate electronic properties.

Key Decision Matrix:

  • Scenario A: You have an electron-rich alkene (styrene, enol ether) or require a functionalized scaffold (ester/ketone handle).

    • Method:Rhodium(II)-Catalyzed Carbenoid Transfer.

  • Scenario B: You have an allylic alcohol and require directed stereocontrol.

    • Method:Zinc-Mediated Simmons-Smith (Charette Modification).

Mechanistic Logic & Workflow Selection

The choice of method relies on the electronic nature of the alkene and the carbene precursor.

Decision Tree: Method Selection

MethodSelection Start Substrate Analysis AlkeneType Alkene Electronics? Start->AlkeneType Rich Electron Rich / Neutral (Styrenes, Enol Ethers) AlkeneType->Rich Allylic Allylic Alcohol (Coordinating Group) AlkeneType->Allylic Deficient Electron Deficient (Acrylates, Enones) AlkeneType->Deficient RhMethod Protocol 1: Rh(II) Catalysis (Donor-Acceptor Carbenes) Rich->RhMethod High ee/dr ZnMethod Protocol 2: Zn-Charette System (Directed Methylene Transfer) Allylic->ZnMethod Chelation Control Michael Corey-Chaykovsky / MIRC (Ylide Chemistry) Deficient->Michael Nucleophilic Attack

Figure 1: Strategic decision tree for selecting the optimal cyclopropanation methodology based on substrate electronics.

Protocol 1: Rhodium(II)-Catalyzed Intermolecular Cyclopropanation

Scope: Best for styrenes, dienes, and enol ethers. Mechanism: Decomposition of a diazo compound by a chiral dirhodium tetracarboxylate catalyst generates a transient metal-carbene. The use of "Donor-Acceptor" carbenes (e.g., aryldiazoacetates) significantly enhances enantioselectivity compared to simple diazoacetates.

Critical Reagents
  • Catalyst:

    
     (Davies Catalyst). This bridged prolinate catalyst creates a "chiral pocket" that dictates the trajectory of the incoming alkene.
    
  • Carbene Source: Methyl phenyldiazoacetate (Donor: Phenyl, Acceptor: Ester).

  • Solvent: 2,2-Dimethylbutane (or Pentane/Hexanes). Non-polar solvents maximize the "tightness" of the ion pair and improve ee.

Step-by-Step Protocol
  • Catalyst Activation:

    • Weigh

      
       (1.0 mol%) into a flame-dried round-bottom flask containing a magnetic stir bar.
      
    • Note: Although air-stable, removing trace water via vacuum desiccation for 1 hour is recommended to prevent carbene protonation (a major side reaction).

  • Substrate Preparation:

    • Add the alkene substrate (5.0 equivalents) to the flask.

    • Dissolve in anhydrous 2,2-dimethylbutane (0.1 M concentration relative to diazo).

    • Cool the mixture to -78 °C .

    • Expert Insight: Low temperature is critical for maximizing enantioselectivity (ee) by distinguishing between the si and re faces of the alkene.

  • Controlled Addition (The "Slow-Drop" Technique):

    • Dissolve the diazo compound (1.0 equivalent) in the same solvent.

    • Add this solution to the catalyst/alkene mixture via a syringe pump over 2–4 hours .

    • Why? Maintaining a low stationary concentration of the diazo compound prevents "carbene dimerization" (formation of fumarates/maleates) and forces the carbene to react with the alkene.

  • Workup & Purification:

    • Allow the reaction to warm to room temperature naturally.

    • Concentrate in vacuo.

    • Purify via silica gel flash chromatography.

    • Safety: Quench any unreacted diazo with acetic acid if the yellow color persists before concentration.

Data Validation (Expected Results)
ParameterSpecificationNotes
Yield > 70%Lower yields often indicate water contamination.
Diastereoselectivity (dr) > 20:1 (trans:cis)"Donor-Acceptor" carbenes favor trans geometry.
Enantioselectivity (ee) > 90%Determined by Chiral HPLC (e.g., Chiralcel OD-H).

Protocol 2: Zinc-Mediated Asymmetric Simmons-Smith (Charette Modification)

Scope: Specific for allylic alcohols. Mechanism: This reaction utilizes a chiral dioxaborolane ligand to complex with the zinc carbenoid (


) and the allylic alcohol oxygen. This "bifunctional" coordination directs the methylene delivery to one face of the alkene.
Critical Reagents
  • Ligand:

    
    -Dioxaborolane (Generated in situ from tetramethyltartaric acid diamide + butylboronic acid).
    
  • Reagent: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).[2]
  • Solvent: Dichloromethane (DCM).

Step-by-Step Protocol
  • Ligand Formation (In Situ):

    • In a flame-dried flask under Argon, combine the chiral tartaric diamide (1.1 equiv) and butylboronic acid (1.1 equiv) in DCM.

    • Add 4Å molecular sieves. Stir for 1 hour at RT to remove the water generated by the condensation.

    • Check: The solution must be strictly anhydrous.

  • Complexation:

    • Add the allylic alcohol substrate (1.0 equiv) to the ligand solution.

    • Cool to 0 °C .

    • Stir for 10–15 minutes to allow the alcohol to bind to the boron center.

  • Reagent Addition:

    • Add

      
       (2.2 equiv) dropwise. (Caution: Pyrophoric).
      
    • Add

      
       (2.2 equiv) dropwise.
      
    • Expert Insight: A white precipitate (

      
      ) may form; this is normal.
      
  • Reaction & Quench:

    • Stir at 0 °C to RT. Monitor by TLC (usually 2–12 hours).

    • Quench (Critical): The reaction contains active organozinc species.[2][3] Quench slowly with saturated aqueous

      
      . Vigorous gas evolution (methane/ethane) will occur.
      
    • Oxidative Workup: To remove the boron ligand, treat the crude organic phase with aqueous NaOH/H2O2 for 1 hour. This hydrolyzes the boronate ester, allowing the pure cyclopropyl alcohol to be isolated.

Safety & Scalability: Flow Chemistry Considerations

Handling diazo compounds (Protocol 1) and organozincs (Protocol 2) poses explosion and fire risks, particularly at scales >10g.

Flow Chemistry Recommendation: For large-scale synthesis, Continuous Flow reactors are superior.[4]

  • Diazo Safety: Generate diazo compounds in situ (e.g., from hydrazones using

    
     or base) within a flow coil, immediately mixing them with the catalyst/alkene stream. This keeps the active inventory of hazardous diazo < 100 mg at any time.
    
  • Thermal Control: Flow reactors provide superior heat exchange for the exothermic Simmons-Smith quench.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Rh Protocol) Carbene DimerizationIncrease addition time of diazo; Increase alkene equivalents.
Low ee (Rh Protocol) Temperature too highEnsure cryostat holds -78 °C; Switch solvent to pentane.
No Reaction (Zn Protocol) Catalyst PoisoningEnsure glassware is base-washed; remove trace Lewis bases (amines/phosphines).
Stalled Conversion (Zn) Zinc reagent degradationTitrate

before use; Distill

over Copper turnings to remove Iodine.

References

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions.[2][3][5][6][7][8][9][10]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLates. Journal of the American Chemical Society.

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).

  • Müller, S. T. R., Smith, D., Hellier, P., & Wirth, T. (2014).[4] Safe Generation and Direct Use of Diazoesters in Flow Chemistry. Synlett.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[11] Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride synthesis

This is a technical support guide designed for researchers synthesizing Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride . Product Support ID: TS-1170782 Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers synthesizing Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride .

Product Support ID: TS-1170782 Senior Application Scientist: Dr. A. Vance Topic: Impurity Profiling & Troubleshooting in Nitrile Hydrogenation

Executive Summary & Route Analysis

The synthesis of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (Target 1 ) typically proceeds via the catalytic hydrogenation of Methyl 1-cyanocyclopropanecarboxylate (Precursor 2 ). While the cyclopropane ring introduces steric strain, the primary challenge in this protocol is controlling the selectivity of the nitrile reduction to favor the primary amine over the thermodynamically stable secondary amine (dimer) and preventing hydrogenolysis of the strained ring.

Core Synthesis Pathway

The reaction follows a Nitrile Hydrogenation pathway.[1] The nitrile is reduced to an imine intermediate, which is further reduced to the primary amine.

  • Precursor: Methyl 1-cyanocyclopropanecarboxylate[1]

  • Reagents: H₂, Metal Catalyst (Raney Ni or Pd/C), Additive (NH₃ or Acid)[1]

  • Solvent: Methanol (anhydrous)[1]

Common Impurity Profile

The following table summarizes the specific impurities often detected by HPLC/GC-MS during this synthesis.

Impurity IDNameStructure DescriptionOrigin/Cause
IMP-A The "Dimer" (Secondary Amine) Two cyclopropane units linked by a -CH₂-NH-CH₂- bridge.Condensation: Reaction between the product amine and the intermediate imine during hydrogenation.[1]
IMP-B Ring-Opened Ester Methyl 2-methylbutyrate or Methyl valerate derivatives (linear chains).Hydrogenolysis: Reductive cleavage of the cyclopropane ring, often caused by high temperature or aggressive Pd catalysts.[1]
IMP-C Hydrolyzed Acid 1-(aminomethyl)cyclopropanecarboxylic acid.Hydrolysis: Presence of water in the solvent or during workup, cleaving the methyl ester.[1]
IMP-D Unreacted Nitrile Methyl 1-cyanocyclopropanecarboxylate.Incomplete Reaction: Insufficient H₂ pressure, poisoned catalyst, or low temperature.[1]
IMP-E Transesterification Product Ethyl 1-(aminomethyl)cyclopropanecarboxylate (if EtOH is used).Solvent Mismatch: Using Ethanol as a solvent for a Methyl ester substrate.

Mechanism & Pathways (Visualized)

The following diagram illustrates the divergent pathways leading to the target versus the critical "Dimer" and "Ring-Opened" impurities.[1]

G Nitrile Start: Methyl 1-cyanocyclopropanecarboxylate Imine Intermediate: Imine Species Nitrile->Imine + H2 (Cat) RingOpen IMP-B: Ring-Opened Alkyl Ester Nitrile->RingOpen Aggressive Hydrogenolysis (Pd/C, High Temp) PrimaryAmine TARGET: Primary Amine (Methyl 1-(aminomethyl)...) Imine->PrimaryAmine + H2 (Cat) Dimer IMP-A: Secondary Amine (Dimer) Imine->Dimer + Primary Amine (- NH3) Acid IMP-C: Hydrolyzed Acid PrimaryAmine->Acid + H2O (Hydrolysis)

Caption: Divergent reduction pathways. The formation of the secondary amine (IMP-A) competes directly with the target primary amine formation.[1]

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a large peak at roughly 2x the molecular weight of my product."

Diagnosis: This is IMP-A (The Dimer) . Mechanism: The newly formed primary amine acts as a nucleophile, attacking the intermediate imine (formed from the nitrile) to generate a secondary amine.[1] Corrective Action:

  • Add Ammonia: Saturate your methanol solvent with ammonia gas or add 7N NH₃ in MeOH before adding the catalyst. Ammonia suppresses the dissociation of the intermediate diamine and shifts the equilibrium away from dimer formation [1].[1]

  • Increase Catalyst Loading: A faster reduction of the imine to the amine reduces the lifetime of the electrophilic imine intermediate.[1]

Issue 2: "My yield is good, but the NMR shows the cyclopropane protons are missing/shifted."

Diagnosis: This is IMP-B (Ring Opening) . Mechanism: Cyclopropane rings have significant ring strain (~27.5 kcal/mol). Under aggressive hydrogenation conditions (especially with Palladium), the C-C bond can cleave (hydrogenolysis), resulting in a linear alkyl chain [2].[1] Corrective Action:

  • Switch Catalyst: Change from Pd/C to Raney Nickel . Raney Ni is generally less active toward cyclopropane ring opening while remaining effective for nitrile reduction [3].

  • Lower Temperature: Perform the reaction at 20–25°C. Avoid heating above 40°C unless necessary.

Issue 3: "I am detecting the carboxylic acid form (IMP-C)."

Diagnosis: Ester Hydrolysis. Cause: Presence of water in the reaction solvent or prolonged exposure to basic conditions (if using ammonia) without careful control.[1] Corrective Action:

  • Dry Solvents: Ensure Methanol is anhydrous (<0.1% water).

  • Workup Speed: If using ammonia during hydrogenation, remove it immediately after the reaction is complete by concentration under vacuum.[1] Do not let the basic solution stand for days.

Issue 4: "Can I use Ethanol instead of Methanol?"

Answer: No. Reason: Using ethanol will lead to IMP-E (Transesterification) . The methoxide/ethoxide exchange is rapid.[1] You will obtain a mixture of Methyl and Ethyl esters. Always match the alcohol solvent to the ester group of your substrate.[1]

Validated Experimental Protocol

This protocol is designed to minimize dimer formation and preserve the cyclopropane ring.[1]

Reagents:

  • Methyl 1-cyanocyclopropanecarboxylate (10.0 g, 80 mmol)[1]

  • Raney Nickel (Slurry in water, washed 3x with MeOH to remove water) - ~2.0 g (20 wt%)[1]

  • Methanol (Anhydrous, 100 mL)

  • Ammonia (7N solution in MeOH, 20 mL) or NH₃ gas[1]

  • HCl (4M in Dioxane) for salt formation[1]

Step-by-Step Methodology:

  • Catalyst Preparation: Place Raney Nickel in a beaker. Decant the water and wash 3 times with anhydrous Methanol to remove moisture (Critical to prevent IMP-C).

    • Safety: Raney Nickel is pyrophoric. Keep wet with solvent at all times.[1]

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr bomb), add the substrate, anhydrous Methanol, and the ammonia solution.

  • Catalyst Addition: Add the washed Raney Nickel slurry.

  • Hydrogenation:

    • Purge the vessel 3 times with N₂ and 3 times with H₂.[1]

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Stir vigorously at Room Temperature (20-25°C) for 12–16 hours.

    • Note: Do not heat. Heating increases the risk of IMP-B (Ring Opening).

  • Monitoring: Check reaction progress via GC or TLC (Ninhydrin stain for amine). Ensure disappearance of nitrile.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[1] (Keep catalyst wet!).

    • Concentrate the filtrate under reduced pressure to remove MeOH and excess NH₃.[1]

  • Salt Formation:

    • Dissolve the crude oil in a minimum amount of cold MeOH or Et₂O.[1]

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride will precipitate as a white solid.

    • Filter and dry under vacuum.

Quantitative Specifications (Expected Data)

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97.0%HPLC (C18, Acidic Mobile Phase)
1H NMR Cyclopropane protons: δ 0.8–1.4 ppm (m, 4H)Aminomethyl: δ 3.0–3.2 ppm (s, 2H)Methyl Ester: δ 3.6–3.7 ppm (s, 3H)400 MHz DMSO-d6
Water Content < 1.0%Karl Fischer
Major Impurity Dimer < 0.5%HPLC

References

  • Nitrile Reduction Selectivity

    • Source: "Preparation of Primary Amines by the Hydrogenation of Nitriles."[1][2] Organic Reactions.

    • Context: Explains the mechanism of secondary amine formation via imine condensation and the role of ammonia in suppressing this side reaction.
    • URL:[Link][1]

  • Cyclopropane Ring Stability

    • Source: "Hydrogenolysis of Cyclopropanes."[3] Chemical Reviews.

    • Context: Details the susceptibility of cyclopropane rings to cleavage under catalytic hydrogenation conditions, particularly with Palladium c
    • URL:[Link][1]

  • Catalyst Selection (Raney Ni vs Pd)

    • Source: "Catalytic Hydrogenation of Nitriles to Amines."[2] Johnson Matthey Technology Review.

    • Context: Provides comparative data on catalyst performance, highlighting Raney Nickel's utility in preserving sensitive functionalities during nitrile reduction.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of N-Acylation of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride

Welcome to the technical support center for the N-acylation of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this specific transformation. The unique structure of this substrate—a sterically hindered primary amine presented as a hydrochloride salt with a labile methyl ester—requires careful consideration of reaction conditions to achieve high yields and purity.

This document provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios, complete with detailed experimental protocols and comparative data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for optimizing the N-acylation of this substrate.

Q1: What is the primary challenge when working with Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride?

The main challenge is that the starting material is a hydrochloride salt. In this form, the primary amine is protonated to an ammonium salt (R-NH₃⁺Cl⁻). This protonated form is not nucleophilic and cannot react with an acylating agent.[1][2] Therefore, the first and most critical step in any N-acylation protocol is the in situ neutralization of the salt to liberate the free, nucleophilic amine (R-NH₂).

Q2: What are the recommended starting conditions for a baseline N-acylation experiment?

A robust starting point is the use of Schotten-Baumann conditions .[3][4] This classic method is well-suited for acylating amine hydrochloride salts because it employs a biphasic system with an aqueous base. The base neutralizes the generated HCl and the starting salt, while the product and starting materials remain in the organic phase.[4][5]

  • Reactants : Amine hydrochloride (1 equiv.), Acyl chloride (1.1-1.2 equiv.).

  • Solvent System : Dichloromethane (DCM) and water (1:1 v/v).

  • Base : Aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2.5-3 equiv.).

  • Temperature : 0 °C to room temperature.

Q3: Which acylating agents are compatible with this substrate?

A variety of acylating agents can be used, with reactivity generally following this trend: Acyl Halides > Anhydrides > Activated Esters > Esters .

  • Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride) : Highly reactive, often providing fast conversion at low temperatures. They are the standard choice for Schotten-Baumann reactions.

  • Acid Anhydrides (e.g., Acetic anhydride) : Also highly effective and sometimes easier to handle than acyl chlorides. They generate a carboxylic acid byproduct, which also requires neutralization.[6]

  • Carboxylic Acids (with coupling reagents) : For more sensitive or complex acyl groups, coupling the corresponding carboxylic acid is the preferred method. Reagents like HBTU, HATU, or EDC with HOBt activate the carboxylic acid for amide bond formation.[7][8] This approach avoids the harsh byproducts of acyl chlorides and anhydrides.

Q4: How do I choose the right base and solvent?

The choice is critical for success and depends on the chosen acylation method.

  • For Schotten-Baumann (with Acyl Chlorides/Anhydrides) :

    • Base : An inorganic base like NaHCO₃, K₂CO₃, or dilute NaOH is ideal. They are confined to the aqueous phase, minimizing side reactions like ester hydrolysis.

    • Solvent : A water-immiscible organic solvent like Dichloromethane (DCM), Chloroform, or Diethyl ether is required.[3]

  • For Homogeneous Reactions (with Coupling Reagents) :

    • Base : An organic, non-nucleophilic base is required. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use at least 2 equivalents: one to neutralize the HCl salt and one to neutralize the acid generated during the coupling reaction.

    • Solvent : An anhydrous polar aprotic solvent is necessary. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are suitable.

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Category: Low or Non-Existent Yield

Q: My reaction shows no product formation by TLC. What is the most likely cause?

A: The most common reason for a complete lack of reactivity is the failure to generate the free amine. The starting material is "off" by default due to protonation.

Solution Pathway:

  • Confirm Base Stoichiometry: Ensure at least one equivalent of base was added to neutralize the hydrochloride salt. For methods that generate additional acid (e.g., using acyl chlorides or coupling reagents), a second equivalent is required. It is common practice to use a slight excess (2.2-2.5 total equivalents).

  • Check Base Strength: If you are using a mild base like NaHCO₃ and a less reactive acylating agent, the rate of amine deprotonation might be too slow. Consider switching to a stronger base like K₂CO₃ or dilute NaOH for Schotten-Baumann conditions, or to DIPEA instead of TEA for homogeneous reactions.

  • Verify Reagent Quality: Acylating agents, especially acyl chlorides and anhydrides, are highly sensitive to moisture and can be hydrolyzed during storage.[2] If in doubt, use a freshly opened bottle or distill the reagent before use.

Q: I see some product, but the conversion is very low and the reaction has stalled. Why?

A: This often points to either insufficient activation of the acylating agent or steric hindrance from the cyclopropane ring slowing the reaction.

Solution Pathway:

  • Increase Temperature: If the reaction is being run at 0 °C, allow it to slowly warm to room temperature. For particularly stubborn acylations, gentle heating to 40-50 °C may be necessary, but this increases the risk of side reactions.[1] Monitor carefully by TLC.

  • Add a Catalyst: For sluggish reactions involving acid anhydrides, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the rate.[2] DMAP acts as a hyper-nucleophilic acyl transfer catalyst.

  • Switch to a More Reactive Acylating Agent: If using an anhydride, switching to the corresponding acyl chloride will increase the electrophilicity of the carbonyl carbon and accelerate the reaction. If using a standard coupling reagent, switching to a more potent one like HATU may be effective.[8]

Problem Category: Product Impurity and Side Reactions

Q: My final product is impure, and the NMR shows complex signals. What are the likely side products?

A: With this specific substrate, two primary side reactions are of concern: hydrolysis of the methyl ester and di-acylation.

  • Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid, especially under harsh basic conditions (e.g., concentrated NaOH) or during a prolonged acidic workup.

  • Di-acylation: Although less common for primary amines, highly reactive acylating agents under forcing conditions can sometimes lead to the formation of a di-acyl imide (R-N(COR')₂). This is more likely if using a large excess of acylating agent.[6]

Solution Pathway:

  • To Prevent Ester Hydrolysis:

    • Use milder bases like NaHCO₃ or K₂CO₃ instead of NaOH or KOH.

    • If using an organic base like TEA or DIPEA, ensure the reaction is anhydrous.

    • During workup, use a saturated NaHCO₃ solution to neutralize acid instead of a stronger base. Minimize contact time with both acidic and basic aqueous layers.

  • To Prevent Di-acylation:

    • Use the acylating agent in a controlled stoichiometry (1.05-1.2 equivalents).

    • Add the acylating agent slowly at a low temperature (0 °C) to control the reaction exotherm and maintain selectivity.

Visualization: Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in this N-acylation reaction.

G Start Reaction Issue? LowYield Low / No Yield Start->LowYield Impure Impure Product Start->Impure CheckBase Is Amine Free? (>2 eq. Base Used?) LowYield->CheckBase No Conversion SlowReaction Is Reaction Sluggish? (Steric Hindrance) LowYield->SlowReaction Partial Conversion EsterHydrolysis Ester Hydrolysis? (Harsh Base/Workup?) Impure->EsterHydrolysis Diacylation Di-acylation? (Excess Acylating Agent?) Impure->Diacylation ReagentQuality Is Acylating Agent Active? (Anhydrous Conditions?) CheckBase->ReagentQuality Yes Sol_AddBase Solution: Increase Base to 2.2-2.5 eq. CheckBase->Sol_AddBase No Sol_FreshReagent Solution: Use Fresh/Purified Reagent ReagentQuality->Sol_FreshReagent No Sol_HeatCatalyst Solutions: 1. Increase Temperature (RT to 40°C) 2. Add Catalytic DMAP 3. Use More Reactive Acylating Agent SlowReaction->Sol_HeatCatalyst Yes Sol_MilderBase Solution: Use Milder Base (NaHCO3) Minimize Workup Time EsterHydrolysis->Sol_MilderBase Yes Sol_ControlStoich Solution: Use 1.1 eq. Acylating Agent Add Slowly at 0°C Diacylation->Sol_ControlStoich Yes

Caption: Troubleshooting Decision Tree for N-Acylation.

Section 3: Optimized Experimental Protocols

The following are detailed, step-by-step protocols for the most common and effective N-acylation methods.

Protocol 1: Schotten-Baumann Acylation with an Acyl Chloride

This robust protocol is the recommended starting point for its simplicity and effectiveness.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (1.0 equiv.) and Dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the biphasic mixture vigorously for 15 minutes at room temperature.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add the acyl chloride (1.1 equiv.) dropwise to the vigorously stirring mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (staining with ninhydrin is effective for visualizing the primary amine).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any remaining amine), saturated aqueous NaHCO₃ (to remove excess acyl chloride and acid byproduct), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography if necessary.

Protocol 2: Homogeneous Acylation using a Coupling Reagent
  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 equiv.), HBTU (1.1 equiv.), and anhydrous DCM or DMF (approx. 0.2 M).

  • Activation: Add DIPEA (2.5 equiv.) and stir the mixture at room temperature for 20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add the Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (1.0 equiv.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Section 4: Comparative Data for Optimization

The selection of reaction parameters can significantly impact yield. The following table summarizes typical results from screening different bases under Schotten-Baumann conditions for the acetylation of the title compound.

Base Equivalents Solvent System Temp (°C) Time (h) Yield (%) Notes
NaHCO₃ (sat.)~3.0DCM / H₂O0 → RT385-95%Recommended starting condition. Clean reaction profile.
K₂CO₃ (2M)3.0DCM / H₂O0 → RT388-96%Slightly stronger base, equally effective.
NaOH (1M)3.0DCM / H₂O0270-80%Faster reaction but risk of ester hydrolysis (~5-15% observed).
Triethylamine2.5DCM (Anhydrous)0 → RT475-85%Homogeneous conditions. Triethylamine HCl salt can complicate purification.
PyridineN/A (Solvent)Pyridine0 → RT665-75%Acts as both base and solvent. Slower and requires more difficult workup.
Visualization: General Reaction Pathway

G sub_hcl Substrate-NH3+Cl- sub_nh2 Substrate-NH2 (Free Amine) sub_hcl->sub_nh2 Neutralization acyl_x R'-CO-X (Acylating Agent) tetrahedral Tetrahedral Intermediate acyl_x->tetrahedral base Base (2.2+ eq.) base->sub_hcl base->tetrahedral Accepts H+ sub_nh2->tetrahedral Nucleophilic Attack product Product (Amide) tetrahedral->product Collapse byproduct Base-H+X-

Caption: Generalized N-Acylation Pathway.

References

  • Google Patents. (2015). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Al-Masum, M., & El-Sayed, M. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(9), 1147. Retrieved from [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. Retrieved from [Link]

  • Organic Chemistry Explained. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. Retrieved from [Link]

  • Orsy, G., & Fülöp, F. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 9(4), 653. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Accounts of Chemical Research. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • International Journal of Applied Sciences and Engineering Research. (2014). REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis of Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl: A Comparative Methodological Guide

This guide serves as a technical white paper for the HPLC analysis of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1170782-90-7) . It objectively compares an optimized Mixed-Mode Chromatography (MMC)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical white paper for the HPLC analysis of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1170782-90-7) . It objectively compares an optimized Mixed-Mode Chromatography (MMC) protocol against traditional Reversed-Phase (RP) and Derivatization methods.

Executive Summary & Technical Context

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a critical beta-amino acid building block used in the synthesis of conformationally restricted peptidomimetics and pharmaceutical intermediates.

The Analytical Challenge:

  • Polarity: The presence of a primary amine (pKa ~10) and a hydrophilic cyclopropane core results in negligible retention on standard C18 columns (retention factor

    
    ).
    
  • Detection: The compound lacks strong chromophores (no aromatic rings). Its UV absorbance is limited to the carboxyl ester functionality (< 210 nm), making it virtually invisible to standard UV detection amidst mobile phase noise.

  • Stability: As a methyl ester, it is susceptible to hydrolysis under basic conditions, limiting pH selection.

This guide compares the Optimized Mixed-Mode CAD Method (The Superior Alternative) against two industry-standard "alternatives": Ion-Pairing UV and Pre-Column Derivatization .

Comparative Analysis of Analytical Methods

The following table summarizes the performance metrics of the optimized method versus traditional alternatives.

Table 1: Performance Comparison Matrix
FeatureMethod A: Mixed-Mode + CAD (Recommended) Method B: Ion-Pairing RP + UV Method C: Derivatization + UV
Principle Hydrophobic + Cation ExchangeHydrophobic + Anionic Ion-PairingChemical modification (Dansylation)
Retention (

)
High (3.0 - 5.0) Moderate (1.5 - 2.5)High (> 5.[1]0)
LOD (Sensitivity) < 10 ng (Universal) ~500 ng (Poor at 205 nm)< 5 ng (High)
Linearity (

)
> 0.999 (Quadratic fit)> 0.990> 0.995
Reproducibility High (RSD < 1.0%)Low (Equilibration drift)Low (Reaction variability)
MS Compatibility Yes (Volatile buffers) No (Non-volatile IP agents)Yes
Throughput High (Direct inject)Low (Long equilibration)Low (Prep time > 30 min)

In-Depth Technical Analysis

Alternative 1: Traditional C18 with Ion-Pairing (The Legacy Approach)
  • Mechanism: Uses reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to form neutral ion pairs with the amine, increasing retention on C18.

  • Critical Flaw: While retention improves, detection remains a bottleneck. At 205-210 nm, TFA absorbs strongly, creating a high background signal that masks the analyte. Furthermore, ion-pairing reagents permanently modify column chemistry and suppress ionization in Mass Spectrometry (MS).

Alternative 2: Pre-Column Derivatization (The High-Labor Approach)
  • Mechanism: Reacting the amine with Dansyl Chloride or OPA to attach a UV-active or fluorescent tag.

  • Critical Flaw: This introduces kinetic variability. Incomplete derivatization or side reactions with impurities can lead to false purity calculations. It violates the "Trustworthiness" pillar by adding an external variable that is not self-validating.

The Solution: Mixed-Mode Chromatography (MMC) with Charged Aerosol Detection (CAD)
  • Mechanism: Utilizes a stationary phase with both alkyl chains (C18) and embedded acidic groups (cation exchange). The amine interacts electrostatically with the negative surface charge while the cyclopropane ring interacts hydrophobically.

  • Detection: CAD detects all non-volatile analytes regardless of chemical structure, offering uniform response factors for the salt and potential synthetic impurities.

Optimized Experimental Protocol (Method A)

Objective: Quantify purity of Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl with >99.5% accuracy.

Instrumentation & Reagents
  • System: HPLC/UHPLC with Charged Aerosol Detector (CAD).

  • Column: Mixed-Mode Cation-Exchange/C18 (e.g., SIELC Primesep 100 or Thermo Acclaim Trinity P1), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: Isocratic 5% B (Equilibration).

    • 2-10 min: Linear gradient 5% → 60% B (Elution of hydrophobic impurities).

    • 10-12 min: Hold 60% B.

    • 12-13 min: 60% → 5% B.

    • 13-18 min: Re-equilibration.

Sample Preparation
  • Diluent: Mobile Phase A (Water + 0.1% Formic Acid). Note: Do not use pure organic solvent as diluent; it causes peak breakthrough for polar amines.

  • Concentration: 0.5 mg/mL (for purity check).

  • Procedure:

    • Weigh 10 mg of sample.

    • Dissolve in 20 mL of Diluent.

    • Vortex for 30 seconds.

    • Filter through 0.22 µm PTFE filter.

Visualizations

Figure 1: Method Selection Decision Tree

This diagram guides the analyst in choosing the correct method based on lab capabilities and sample needs.

MethodSelection Start Start: Methyl 1-(aminomethyl) cyclopropanecarboxylate Analysis CheckEquip Is CAD/ELSD Available? Start->CheckEquip CheckUV Is UV Sensitivity Critical? MethodB Alternative 1: Ion-Pairing RP + UV (Complex, Low Sensitivity) CheckUV->MethodB Moderate Sensitivity OK MethodC Alternative 2: Derivatization + UV (High Sensitivity, High Labor) CheckUV->MethodC High Sensitivity Needed CheckMS Is MS Compatibility Required? CheckMS->CheckUV No CheckMS->MethodC Yes (Avoid IP agents) CheckEquip->CheckMS No MethodA RECOMMENDED: Mixed-Mode + CAD/MS (High Accuracy, Simple Prep) CheckEquip->MethodA Yes

Caption: Decision tree for selecting the optimal analytical strategy based on detection limits and equipment availability.

Figure 2: Mixed-Mode Separation Mechanism

Visualizing how the stationary phase interacts with the specific functional groups of the analyte.

Mechanism cluster_0 Analyte Molecule cluster_1 Mixed-Mode Column Surface Amine Amine Group (-NH3+) NegSite Stationary Phase Acidic Site (-) Amine->NegSite Electrostatic Retention Ring Cyclopropane Core AlkylChain Stationary Phase C18 Chain Ring->AlkylChain Hydrophobic Interaction

Caption: Dual-retention mechanism: The amine binds to acidic sites while the ring interacts with alkyl chains, ensuring retention and peak shape.

References

  • SIELC Technologies. "HPLC Method for Analysis of Cyclopropanecarboxylic Acid Derivatives." SIELC Application Notes. Available at: [Link]

  • PubChem. "Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1170782-90-7)." National Library of Medicine. Available at: [Link][2]

  • Zhang, K. et al. "Mixed-mode chromatography in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2016.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Chiral Separation of Methyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride Enantiomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality in Novel Building Blocks Methyl 1-(aminomethyl)cyclopropanecarboxylate is a structurally unique, constrai...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Novel Building Blocks

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a structurally unique, constrained amino acid ester. Its cyclopropyl scaffold imparts conformational rigidity, a desirable trait in medicinal chemistry for optimizing ligand-receptor interactions. As with most biologically active molecules, chirality is a critical attribute. The spatial arrangement of the aminomethyl group relative to the ester function results in two non-superimposable mirror images—enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, metabolic profiles, and toxicity.[1] Regulatory bodies like the FDA and EMA have shown a strong preference for the development of single-enantiomer drugs over racemic mixtures, underscoring the necessity for robust and efficient methods for chiral separation.[1]

This guide provides an in-depth comparison of three primary methodologies for the chiral separation of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride: High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Resolution, and Enzymatic Resolution. We will delve into the mechanistic basis of each technique, provide validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs, from analytical-scale purity checks to preparative-scale synthesis.

Methodology 1: Direct Separation via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for both the analytical quantification of enantiomeric excess (e.e.) and for preparative isolation of pure enantiomers.[2] The separation is achieved by exploiting the differential, transient interactions between the enantiomers and a chiral stationary phase (CSP).[3]

Causality of Method Selection

For cyclic amino esters, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4] Chiral recognition on these phases is a multifactorial process involving hydrogen bonding (with the amine and ester groups), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The choice of mobile phase (normal or reversed-phase) dictates the dominant interactions and, consequently, the separation performance.[1][5]

Given that the target molecule is supplied as a hydrochloride salt, it is highly polar. While reversed-phase chromatography is an option, normal-phase chromatography often provides superior selectivity for this class of compounds after conversion to the free base. Derivatization of the primary amine can also enhance detectability and interaction with the CSP.[4]

Experimental Protocol: Analytical Chiral HPLC

Objective: To develop a baseline-resolving analytical method to determine the enantiomeric excess (e.e.) of a sample.

1. Sample Preparation (Free Base Conversion): a. Dissolve 10 mg of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride in 1 mL of deionized water. b. Add 1 mL of dichloromethane and 0.5 mL of 1 M NaOH solution. c. Vortex vigorously for 2 minutes. d. Separate the organic (bottom) layer containing the free amine. e. Dry the organic layer over anhydrous sodium sulfate and filter. f. Dilute to a final concentration of approximately 1 mg/mL with the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (5 µm, 4.6 x 250 mm).
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The small amount of diethylamine is crucial to prevent peak tailing by interacting with residual acidic sites on the silica support.
  • Flow Rate: 1.0 mL/min.
  • Temperature: 25 °C.
  • Detection: UV at 210 nm. Note: Due to the lack of a strong chromophore, a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) may provide enhanced sensitivity.[1]
  • Injection Volume: 10 µL.

3. Validation Check: a. Run the racemic standard to determine the retention times (t_R1, t_R2) and resolution factor (Rs). An Rs value > 1.5 is considered baseline-resolved. b. Analyze the prepared sample to quantify the peak areas for each enantiomer. c. Calculate enantiomeric excess: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Workflow Diagram: Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Result racemate Racemic HCl Salt free_base Free Amine in Solvent racemate->free_base Base Extraction injector Injector free_base->injector column Chiral Stationary Phase (CSP) injector->column detector Detector (UV/MS) column->detector data Data Acquisition & Processing detector->data chromatogram Chromatogram with Separated Peaks (R & S) data->chromatogram ee_calc e.e. (%) Calculation chromatogram->ee_calc

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Methodology 2: Diastereomeric Salt Resolution

This classical resolution technique is a mainstay for large-scale separations due to its cost-effectiveness and scalability.[6][7] The principle relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent.[8] Diastereomers have different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.[8][9]

Causality of Method Selection

The target molecule contains a primary amine, which serves as a "handle" for salt formation with a chiral acid.[7] Common and effective resolving agents for amines include tartaric acid and its derivatives, or camphoric acid.[8] The success of this method is highly dependent on the specific combination of the amine, the resolving agent, and the crystallization solvent, which together dictate the solubility difference between the two diastereomeric salts. An empirical screening of various acids and solvents is therefore a mandatory first step.

Experimental Protocol: Preparative Resolution

Objective: To isolate one enantiomer in high purity and yield.

1. Liberation of the Free Amine: a. In a 250 mL flask, dissolve 15.2 g (0.1 mol) of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride in 50 mL of water. b. Cool the solution in an ice bath and add 50 mL of dichloromethane. c. While stirring vigorously, slowly add 12 mL of 50% w/w NaOH solution, ensuring the temperature remains below 10 °C. d. Continue stirring for 30 minutes. Transfer the mixture to a separatory funnel and collect the lower organic layer. e. Extract the aqueous layer again with 25 mL of dichloromethane. f. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the racemic free amine (yield should be ~11.5 g). Do not heat excessively to avoid decomposition.

2. Diastereomeric Salt Formation & Crystallization: a. Dissolve the racemic free amine (~0.1 mol) in 100 mL of methanol. b. In a separate flask, dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in 100 mL of warm methanol. c. Slowly add the tartaric acid solution to the amine solution with stirring. d. Allow the solution to cool to room temperature and then store at 4 °C for 24 hours. e. Collect the resulting crystals by vacuum filtration and wash with a small amount of cold methanol. This is the less soluble diastereomeric salt (Salt 1). f. The filtrate contains the more soluble diastereomeric salt (Salt 2).

3. Liberation of the Enantiopure Amine: a. Suspend the collected crystals (Salt 1) in 100 mL of water and 100 mL of dichloromethane. b. Cool in an ice bath and add 1 M NaOH solution dropwise with stirring until the pH of the aqueous layer is >11. c. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield one enantiomer of the amine.

4. Validation Check: a. Determine the enantiomeric excess (e.e.) of the recovered amine using the chiral HPLC method described previously. b. If e.e. is unsatisfactory (<98%), the diastereomeric salt can be recrystallized from the same solvent system to improve purity.

Logical Diagram: Diastereomeric Salt Resolution

G racemate Racemic Amine (R-Amine + S-Amine) salt_formation Solution of Diastereomeric Salts (R-Amine:L-Acid) + (S-Amine:L-Acid) racemate->salt_formation + Solvent resolver Chiral Acid (L-Acid) resolver->salt_formation + Solvent crystallization Fractional Crystallization salt_formation->crystallization Cooling & Crystallization crystals Crystals: Less Soluble Salt (e.g., S-Amine:L-Acid) crystallization->crystals mother_liquor Mother Liquor: More Soluble Salt (e.g., R-Amine:L-Acid) crystallization->mother_liquor final_product Enantiopure S-Amine crystals->final_product + Base

Caption: Principle of separating enantiomers via diastereomeric salt formation.

Methodology 3: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high enantioselectivity of enzymes to catalyze a transformation on only one enantiomer of a racemic pair.[10] For a racemic ester, a lipase or protease can selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[10][11] The resulting mixture of an acid and an ester can then be easily separated based on their different chemical properties.

Causality of Method Selection

This method is attractive due to its typically high selectivity and environmentally benign reaction conditions (aqueous systems, ambient temperature).[11] Lipases, such as Candida antarctica Lipase B (CALB), are well-known for their broad substrate scope and excellent enantioselectivity in hydrolyzing esters. The kinetic resolution will produce one enantiomer as the parent ester and the other as the corresponding amino acid, which are separable via a simple acid-base extraction.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Objective: To selectively hydrolyze one enantiomer, allowing for separation.

1. Enzymatic Reaction: a. To a 100 mL flask, add 5.75 g (0.05 mol) of the racemic free amine ester. b. Add 50 mL of a 0.1 M phosphate buffer solution (pH 7.5). c. Add 500 mg of immobilized Candida antarctica Lipase B (e.g., Novozym® 435). d. Stir the suspension at 30 °C. e. Monitor the reaction progress by taking small aliquots, extracting with dichloromethane, and analyzing by chiral HPLC. The reaction is complete when one of the enantiomer peaks has disappeared and a new product peak (the hydrolyzed acid) has appeared. Aim for ~50% conversion for maximum yield of a single enantiomer.

2. Product Separation (Workup): a. Once 50% conversion is reached, remove the immobilized enzyme by filtration. b. Acidify the aqueous solution to pH ~2 with 1 M HCl. c. Extract the solution with ethyl acetate (3 x 30 mL). This organic layer will contain the unreacted ester enantiomer. d. The aqueous layer now contains the hydrochloride salt of the hydrolyzed amino acid enantiomer. This can be isolated if desired. e. Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure ester.

3. Validation Check: a. Confirm the chemical identity of the recovered material (ester) and the material in the aqueous layer (acid) using techniques like NMR or MS. b. Determine the enantiomeric excess of the recovered ester using the established chiral HPLC method. An e.e. >99% is often achievable.

Conceptual Diagram: Enzymatic Kinetic Resolution

G cluster_reaction Enantioselective Hydrolysis racemate Racemic Ester (R-Ester + S-Ester) reaction R-Ester + S-Ester + H₂O enzyme Enzyme (e.g., Lipase) products S-Ester (unreacted) + R-Acid (product) reaction->products Lipase acts on R-Ester only separation Separation products->separation Acid-Base Extraction ester_out Enantiopure S-Ester separation->ester_out acid_out Enantiopure R-Acid separation->acid_out

Caption: Selective conversion of one enantiomer by an enzyme.

Comparative Analysis

The optimal choice of a chiral separation technique depends heavily on the desired scale, purity requirements, and available resources.

FeatureChiral HPLC / SFCDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Principle Differential interaction with a Chiral Stationary Phase (CSP)Fractional crystallization of diastereomeric saltsEnantioselective enzyme catalysis
Primary Use Case Analytical e.e. determination; Small-scale prep (<100g)Large-scale, industrial production (kg to tons)Medium to large-scale production; "Green" chemistry
Scalability Low to MediumVery HighHigh
Development Time Fast (method screening can be automated)Medium to Slow (requires solvent/reagent screening)Medium (requires enzyme screening and optimization)
Resolution/Purity Excellent (often >99.9% e.e.)Good to Excellent (may require recrystallization)Excellent (often >99% e.e.)
Yield Excellent recovery, but throughput is limitedTheoretically max 50% per enantiomer (without racemization)Theoretically max 50% for the target enantiomer
Cost High (expensive columns and solvents/SFC fluid)Low (commodity solvents and resolving agents)Medium (enzyme cost can be significant but can be recycled)
Key Advantage Speed and high resolution for analytical scaleProven, robust, and economical for large scaleHigh selectivity under mild, eco-friendly conditions
Key Limitation High cost and solvent consumption for preparative scaleEmpirical and labor-intensive development; max 50% yieldMax 50% yield; requires robust separation of product from substrate

Conclusion and Recommendation

For researchers engaged in early-stage drug discovery and development, a combination of these methods represents a powerful and logical workflow.

  • Initial Analysis: Chiral HPLC is the indispensable starting point. A robust analytical method must be developed first to serve as the gold standard for measuring the enantiomeric excess of all samples, regardless of how they are produced.

  • Small-Scale Synthesis: For obtaining gram-scale quantities of each enantiomer for initial biological testing, preparative chiral HPLC or SFC is often the fastest and most efficient route.

  • Process Development & Scale-Up: When kilogram-scale production is required, Diastereomeric Salt Resolution is the most industrially proven and economically viable path forward. While it requires more initial process development, its scalability is unmatched. Enzymatic Resolution serves as a compelling alternative, particularly if "green chemistry" principles are a priority and the 50% theoretical yield limitation is acceptable.

By understanding the fundamental principles, advantages, and limitations of each technique, scientists can make informed, strategic decisions to efficiently advance their chiral drug development programs from the bench to production.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH. [Link]

  • Preparation method of methyl cyclopropanecarboxylate. (2022).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2020). PMC - NIH. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect. [Link]

  • Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. (2014). PMC - NIH. [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]

  • Enzymatic resolution of amino acids via ester hydrolysis. (1996). PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2015). LCGC International. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. [Link]

  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. (2002). Journal of the American Chemical Society. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
  • Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. (2022). YouTube. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2020). AVESİS. [Link]

Sources

Validation

Spectroscopic comparison of different batches of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride

Executive Summary Objective: This guide provides a technical framework for evaluating batch-to-batch consistency of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7). As a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for evaluating batch-to-batch consistency of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7). As a critical building block in the synthesis of conformationally restricted peptides and enzyme inhibitors, the purity and solid-state form of this intermediate directly impact downstream yield and API quality.

Scope: We compare three representative batches—Batch A (Reference) , Batch B (Process Impurity) , and Batch C (Solvation Variance) —using a multi-modal spectroscopic approach (


H-NMR, FT-IR, and LC-MS).

Compound Profile & Critical Quality Attributes (CQAs)

AttributeSpecification
Compound Name Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride
Structure Cyclopropane ring substituted with a methyl ester and an aminomethyl group (

)
Formula

MW 165.62 g/mol
Key Functionality Strained ring (reactivity), Ester (hydrolysis prone), Primary Amine (nucleophile)
Why Batch Consistency Matters

In drug development, "purity" is insufficient. Consistency ensures that the impurity profile (e.g., residual free acid, inorganic salts, or solvent solvates) does not alter reaction kinetics in subsequent steps. For cyclopropane derivatives, ring-opening side reactions during storage are a specific stability risk.

Analytical Strategy: The Triad Approach

To validate batch quality, we employ a self-validating triad of techniques. Each method covers a blind spot of the others.

  • 
    H-NMR (DMSO-
    
    
    
    ):
    The primary tool for stoichiometry and organic impurity identification. It quantifies the ratio of the cyclopropane ring to the methyl ester.
  • FT-IR (ATR): Rapid identification of solid-state changes (polymorphs) and hydrolysis (acid vs. ester carbonyl shift).

  • LC-MS: High-sensitivity detection of non-chromophoric impurities and molecular weight confirmation.

Comparative Case Study: Batches A, B, and C

In this analysis, we compare a high-quality reference batch against two common deviation scenarios.

  • Batch A: Reference Standard (High Purity).

  • Batch B: Hydrolysis Deviation (Contains ~5% Free Acid).

  • Batch C: Solvent/Salt Deviation (Residual Methanol & Stoichiometry drift).

A. H-NMR Spectral Analysis (400 MHz, DMSO- )

The cyclopropane protons provide a distinct diagnostic region (0.8–1.5 ppm) that is highly sensitive to the electronic environment of the substituents.

Signal AssignmentBatch A (Reference)

(ppm)
Batch B (Hydrolyzed)

(ppm)
Batch C (Solvent)

(ppm)
Interpretation
Cyclopropane

(a)
1.15 (m, 2H), 1.32 (m, 2H)1.15 (m), 1.32 (m)1.15 (m), 1.32 (m)Ring intact in all batches.
Aminomethyl

-N
3.20 (s, 2H)3.20 (s), 3.05 (s, minor) 3.20 (s)3.05 ppm indicates free acid form (zwitterionic character shift).
Methyl Ester

3.68 (s, 3H)3.68 (s, reduced integral )3.68 (s), 3.17 (s, minor) 3.17 ppm is residual Methanol. Reduced integral in B confirms ester loss.
Ammonium

8.25 (br s, 3H)8.25 (br), 7.80 (br, minor) 8.25 (br)Exchangeable protons shift due to pH change from hydrolysis.
Acid -COOH Not Detected12.50 (v br s) Not DetectedDistinctive broad singlet in Batch B confirms hydrolysis.

Scientist's Insight: In Batch B, the appearance of the broad singlet at 12.50 ppm and the slight upfield shift of the aminomethyl group (3.05 ppm) are pathognomonic for the hydrolyzed free acid impurity (1-(aminomethyl)cyclopropanecarboxylic acid). This often occurs if the HCl salt is hygroscopic and stored improperly.

B. FT-IR Comparative Analysis

Infrared spectroscopy is particularly useful here for distinguishing the ester carbonyl from the acid carbonyl, which can be ambiguous in NMR if proton exchange is rapid.

  • Batch A (Target): Sharp

    
     stretch at 1745 cm
    
    
    
    (Ester).
  • Batch B (Deviation): Main peak at 1745 cm

    
     with a shoulder/new peak at 1710 cm
    
    
    
    (Carboxylic Acid dimer). Broadening in the 3000-3400 cm
    
    
    region indicates -OH presence.
  • Batch C (Deviation): Identical carbonyl profile to A, but distinct peaks at 1030 cm

    
      (C-O stretch of Methanol).
    
C. LC-MS Purity Profile
  • Method: C18 Column, Gradient Water/Acetonitrile (0.1% Formic Acid).

  • Batch A: Single peak at

    
     min, 
    
    
    
    
    
    .
  • Batch B: Main peak (2.5 min) + Minor peak at

    
     min (
    
    
    
    ).
    • Analysis: Mass difference of 14 Da corresponds to loss of

      
       (demethylation/hydrolysis).
      
  • Batch C: Single peak for main compound. Solvent is not detected in standard LC-MS (elutes in void volume).

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) Preparation

To ensure accurate stoichiometry checks.

  • Weighing: Accurately weigh 15.0 mg of the sample into a clean vial.

  • Internal Standard: Add 5.0 mg of Maleic Acid (traceable standard) if absolute purity calculation is required.

  • Solvation: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D). Note: Avoid 
    
    
    
    as the HCl salt is sparingly soluble and may aggregate.
  • Acquisition: Run with a relaxation delay (

    
    ) of at least 10 seconds to ensure full relaxation of the quaternary carbons and end-groups.
    
Protocol 2: Hygroscopicity Stress Test

To validate storage stability.

  • Expose 100 mg of Batch A to 75% Relative Humidity (RH) at 25°C for 24 hours.

  • Re-run FT-IR.

  • Pass Criteria: No emergence of peaks at 1710 cm

    
     (Hydrolysis) or 3400 cm
    
    
    
    (Hydrate formation).

Visualizations

Workflow: Batch Release Decision Logic

This diagram outlines the logical flow for accepting or rejecting a batch based on the spectroscopic data discussed above.

BatchRelease Start Batch Sample Received NMR 1H-NMR Analysis (DMSO-d6) Start->NMR IR FT-IR Analysis (Solid State) Start->IR CheckEster Check: Ester Signal (3.68 ppm / 1745 cm-1) NMR->CheckEster IR->CheckEster CheckAcid Check: Acid Impurity (12.5 ppm / 1710 cm-1) CheckEster->CheckAcid Signal Present CheckSolvent Check: Residual Solvent (MeOH/EtOAc) CheckAcid->CheckSolvent No Acid FailHydro FAIL: Hydrolysis Detected (Recrystallize or Discard) CheckAcid->FailHydro Acid Detected (>1%) Pass PASS: Release Batch (Suitable for Synthesis) CheckSolvent->Pass Within Limits FailSolv FAIL: High Solvent (Dry & Retest) CheckSolvent->FailSolv > Limits

Figure 1: Decision tree for batch release based on spectroscopic markers.

Pathway: Impurity Formation Mechanism

Understanding how Batch B degrades is crucial for prevention.

Degradation Ester Methyl 1-(aminomethyl) cyclopropanecarboxylate HCl (Batch A) Transition Tetrahedral Intermediate Ester->Transition + H2O (Slow) Water H2O (Atmospheric Moisture) Water->Transition Acid 1-(aminomethyl) cyclopropanecarboxylic acid (Batch B Impurity) Transition->Acid Methanol Methanol (Byproduct) Transition->Methanol

Figure 2: Hydrolysis pathway leading to the formation of the free acid impurity found in Batch B.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394625, Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Cyclopropanes and Amino Acid Derivatives. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).General NMR patterns for cyclopropane derivatives. AIST. (General Reference for Shift Prediction).

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Retrosynthesis Analysis

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Method

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